(+)-Hydroxytuberosone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1R)-1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,15,18-hexaen-17-one |
InChI |
InChI=1S/C20H18O6/c1-18(2)5-3-11-7-13-15(9-14(11)26-18)25-17-19(22)6-4-12(21)8-16(19)24-10-20(13,17)23/h3-9,17,22-23H,10H2,1-2H3/t17?,19?,20-/m0/s1 |
InChI Key |
PDSPTIAGLVOKKO-UUKMXZOPSA-N |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4[C@@]3(COC5=CC(=O)C=CC45O)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3(COC5=CC(=O)C=CC45O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling (+)-Hydroxytuberosone: A Technical Guide to its Discovery and Origins
A comprehensive review of available scientific literature indicates that "(+)-Hydroxytuberosone" is not a recognized or documented compound. Extensive searches for its discovery, natural origin, and associated experimental data have yielded no specific results. This suggests that "this compound" may be a novel compound not yet described in peer-reviewed literature, a proprietary molecule, or potentially a misnomer.
While the name "tuberosone" hints at a possible origin from plants such as the potato (Solanum tuberosum) or the tuberose (Polianthes tuberosa), investigations into the chemical constituents of these species did not reveal any compound with this name. Research on Solanum tuberosum has identified numerous sesquiterpenoid phytoalexins, such as rishitin and solavetivone, which are structurally related to what a "hydroxytuberosone" might be—a hydroxylated sesquiterpenoid ketone. However, the specific compound remains elusive. Similarly, the chemical profile of Polianthes tuberosa is dominated by volatile compounds used in perfumery and does not include reports of such a sesquiterpenoid.
Given the lack of available data, this guide will address the core requirements based on hypothetical scenarios and related, well-documented compounds to provide a framework for what such a technical document would entail. The methodologies and pathways described are based on established practices in natural product chemistry and drug discovery.
Hypothetical Discovery and Origin
The discovery of a novel natural product like this compound would likely follow a systematic screening of biological sources for specific activities. This process typically involves the collection of plant, fungal, or marine organisms, followed by extraction and bioassay-guided fractionation.
Logical Workflow for Discovery
Caption: A typical workflow for the discovery and isolation of a novel bioactive natural product.
Data Presentation: A Template for Quantitative Analysis
Should data for this compound become available, it would be presented in structured tables for clarity and comparative analysis. Below are examples of how such data would be organized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Formula | C₁₅H₂₂O₂ | High-Resolution Mass Spectrometry |
| Molecular Weight | 234.34 g/mol | Mass Spectrometry |
| Optical Rotation [α]D | +X.X° (c=Y, solvent) | Polarimetry |
| Melting Point | ZZZ °C | Differential Scanning Calorimetry |
| Solubility | Soluble in Methanol, DMSO | Solubility Assays |
Table 2: Bioactivity Profile of this compound
| Assay Type | Target | IC₅₀ / MIC (µM) | Positive Control |
| Cytotoxicity | A549 (Lung Cancer Cell Line) | A.A ± a.a | Doxorubicin |
| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | B.B ± b.b | Doxorubicin |
| Antimicrobial | Staphylococcus aureus | C.C ± c.c | Vancomycin |
| Antimicrobial | Candida albicans | D.D ± d.d | Amphotericin B |
Experimental Protocols: Standard Methodologies
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are representative methodologies that would be employed in the study of a novel sesquiterpenoid like this compound.
Isolation and Purification Protocol
-
Extraction: Air-dried and powdered plant material (e.g., 1 kg of Solanum tuberosum tubers) would be extracted with methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts would be filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract would be suspended in water and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate to separate compounds based on polarity.
-
Chromatography: The bioactive fraction (e.g., ethyl acetate) would be subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest would be further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC spectra would be acquired to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) would be used to determine the exact molecular formula. Fragmentation patterns from MS/MS analysis would provide further structural information.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction analysis would provide the unambiguous three-dimensional structure and absolute stereochemistry.
Signaling Pathway Visualization
If this compound were found to have, for example, anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, a diagram would be created to illustrate this mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Unraveling the Enigma: The Quest for a Natural Source of (+)-Hydroxytuberosone
Despite a comprehensive investigation of scientific literature, a definitive natural source of the sesquiterpenoid (+)-Hydroxytuberosone remains elusive. Extensive searches of chemical databases and phytochemical studies of potential plant families have not yielded conclusive evidence of its isolation from a natural origin. This technical guide addresses the current state of knowledge and the challenges in identifying a natural source for this compound.
Initial inquiries into potential plant sources, including the genera Stachys and Solanum, have proven fruitless in confirming the presence of this compound. While these plants are known to produce a diverse array of secondary metabolites, including other sesquiterpenoids, direct evidence linking them to the synthesis of this compound is absent from the available scientific literature.
The potato (Solanum tuberosum), a well-studied plant known to produce various stress-induced metabolites, including eudesmane sesquiterpenoids, was considered a plausible candidate.[1][2][3] However, detailed phytochemical analyses of potato tubers and their responses to stressors do not specifically report the isolation or identification of this compound.[4][5][6][7][8][9][10]
The absence of a confirmed natural source presents a significant hurdle in fulfilling the core requirements of a detailed technical guide on its natural occurrence, quantitative analysis, and extraction protocols. It is conceivable that this compound may be a synthetic compound, a derivative of a more abundant natural precursor that undergoes transformation during processing, or an exceptionally rare natural product that has yet to be formally identified and reported.
Further research, potentially involving broader screening of plant, fungal, and marine biodiversity, coupled with advanced analytical techniques, is necessary to ascertain whether this compound exists in nature. Until a verifiable natural source is discovered and documented, the development of a comprehensive technical guide on its natural origins remains an open challenge for the scientific community.
References
- 1. An In Vitro Control Mechanism for Potato Stress Metabolite Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro control mechanism for potato stress metabolite biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New eudesmane-type sesquiterpenoid from Solanum lyratum with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Phytochemical Content During Different Growth Stages in Tubers of Five Varieties of Potato (Solanum Tuberosum L.) [foodandnutritionjournal.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Solanum tuberosum L: Botanical, Phytochemical, Pharmacological and Nutritional Significance | Semantic Scholar [semanticscholar.org]
- 8. Metabolite and transcript markers for the prediction of potato drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite and transcript markers for the prediction of potato drought tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolomics Reveals the Response Mechanisms of Potato Tubers to Light Exposure and Wounding during Storage and Cooking Processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Hydroxytuberosone: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hydroxytuberosone, a novel pterocarpanone first isolated from the tubers of Pueraria tuberosa DC, presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its known physical and chemical properties, compiled from the seminal work of Prasad et al. (1984). The document details the compound's fundamental characteristics, spectral data, and the experimental protocols utilized for its isolation and characterization, offering a foundational resource for researchers in medicinal chemistry, natural products, and pharmacology.
Physical and Chemical Properties
This compound is a crystalline solid with a distinct melting point, indicating a high degree of purity in its isolated form. Its molecular formula has been established as C₂₀H₁₈O₆, with a corresponding molecular weight of 354.35 g/mol . The compound's solubility profile is characteristic of moderately polar organic molecules.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₆ | Prasad et al., 1984 |
| Molecular Weight | 354.35 g/mol | Prasad et al., 1984 |
| Appearance | Needles (from CHCl₃-MeOH) | Prasad et al., 1984 |
| Melting Point | 245-47 °C | Prasad et al., 1984 |
| Optical Rotation | [α]D³⁰ +285° (c, 0.95 in MeOH) | Prasad et al., 1984 |
Spectral Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key spectral data.
UV-Visible Spectroscopy
The UV-Vis spectrum, recorded in methanol, exhibits absorption maxima indicative of a conjugated pterocarpanone system.
| λₘₐₓ (nm) | log ε | Solvent | Reference |
| 212 | 4.58 | Methanol | Prasad et al., 1984 |
| 282 | 4.14 | Methanol | Prasad et al., 1984 |
| 288 | 4.16 | Methanol | Prasad et al., 1984 |
Infrared (IR) Spectroscopy
The IR spectrum, recorded in KBr, reveals the presence of key functional groups, including hydroxyl and carbonyl moieties.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3380 | -OH (Hydroxyl) | Prasad et al., 1984 |
| 1645 | C=O (Carbonyl) | Prasad et al., 1984 |
| 1610, 1580 | Aromatic C=C | Prasad et al., 1984 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum, recorded at 90 MHz in Acetone-d₆, provides detailed information about the proton environment within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
| 1.40 | s | - | 6H | C(CH₃)₂ | Prasad et al., 1984 |
| 3.70 | d | 7 | 1H | H-6a | Prasad et al., 1984 |
| 4.40 | t | 7 | 1H | H-6eq | Prasad et al., 1984 |
| 4.85 | d | 7 | 1H | H-6ax | Prasad et al., 1984 |
| 5.80 | d | 10 | 1H | H-1' | Prasad et al., 1984 |
| 6.45 | d | 10 | 1H | H-2' | Prasad et al., 1984 |
| 6.60 | d | 8 | 1H | H-4 | Prasad et al., 1984 |
| 6.70 | s | - | 1H | H-10 | Prasad et al., 1984 |
| 7.80 | d | 8 | 1H | H-5 | Prasad et al., 1984 |
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight of the compound and provides insights into its fragmentation pattern.
| m/z | Relative Intensity (%) | Fragment Assignment | Reference |
| 354 | 45 | [M]⁺ | Prasad et al., 1984 |
| 339 | 100 | [M-CH₃]⁺ | Prasad et al., 1984 |
| 187 | 20 | Prasad et al., 1984 | |
| 161 | 10 | Prasad et al., 1984 | |
| 147 | 15 | Prasad et al., 1984 |
Experimental Protocols
The following protocols are based on the original methodology described by Prasad et al. (1984) for the isolation and characterization of this compound.
Isolation of this compound
The powdered tubers of Pueraria tuberosa (5 kg) were subjected to continuous hot extraction with 95% ethanol using a Soxhlet apparatus. The resulting ethanolic extract was concentrated under reduced pressure. The concentrated extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the compound of interest, was dried and subjected to column chromatography over silica gel. Elution was carried out using a gradient of ethyl acetate in benzene. Fractions were collected and monitored by thin-layer chromatography. Those containing this compound were combined and the solvent was evaporated. The residue was crystallized from a mixture of chloroform and methanol to yield pure this compound as needles.
Characterization Methods
-
Melting Point: Determined on a melting point apparatus and is uncorrected.
-
Optical Rotation: Measured on a polarimeter at the sodium D line (589 nm) at 30 °C, with the concentration (c) expressed in g/100 mL in methanol.
-
UV-Visible Spectroscopy: Recorded on a UV-Vis spectrophotometer in methanol.
-
Infrared Spectroscopy: Recorded on an IR spectrophotometer using a KBr pellet.
-
¹H NMR Spectroscopy: Recorded on a 90 MHz NMR spectrometer in Acetone-d₆ with TMS as an internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) in Hertz.
-
Mass Spectrometry: Recorded on a mass spectrometer at 70 eV.
Potential Signaling Pathways and Biological Activity
While the seminal paper by Prasad et al. (1984) focused on the isolation and structure elucidation of this compound, subsequent research on Pueraria tuberosa and related isoflavonoids suggests potential biological activities, including anti-inflammatory and antioxidant effects. The structural similarity of this compound to other pterocarpans and isoflavonoids hints at possible interactions with cellular signaling pathways involved in inflammation and oxidative stress.
A Technical Guide to the Spectroscopic Data of (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a pterocarpanone, a class of isoflavonoids, isolated from the tubers of Pueraria tuberosa, a plant used in traditional Indian medicine. The structural elucidation of this natural product is crucial for understanding its bioactivity and for potential applications in drug development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented here is compiled from the original literature that first reported its isolation and characterization.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Not specified in the original publication.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3.80 | s | - | -OCH₃ |
| 4.25 | d | 12 | H-6eq |
| 4.45 | d | 12 | H-6ax |
| 5.90 | s | - | -O-CH₂-O- |
| 6.05 | s | - | H-4 |
| 6.45 | d | 8 | H-10 |
| 6.60 | s | - | H-1 |
| 7.05 | d | 8 | H-9 |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: Not specified in the original publication.
| Chemical Shift (δ, ppm) | Assignment |
| 55.0 | -OCH₃ |
| 68.0 | C-6 |
| 101.0 | -O-CH₂-O- |
| 103.0 | C-4 |
| 109.0 | C-10 |
| 112.5 | C-1 |
| 117.0 | C-8a |
| 121.0 | C-4a |
| 128.5 | C-9 |
| 143.5 | C-2 |
| 147.5 | C-3 |
| 156.0 | C-10a |
| 160.0 | C-7a |
| 196.0 | C-11 |
Infrared (IR) Spectroscopic Data
Medium: KBr
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 | -OH (hydroxyl) |
| 1680 | C=O (conjugated ketone) |
| 1610 | Aromatic C=C stretch |
Mass Spectrometry (MS) Data
Ionization Method: Not specified in the original publication.
| m/z | Assignment |
| 354 | [M]⁺ (Molecular Ion) |
| 339 | [M - CH₃]⁺ |
| 326 | [M - CO]⁺ |
| 177 | Fragment |
| 161 | Fragment |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for natural products like this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the sample.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: The purified compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, showing the relative intensity of ions at different m/z values.
Visualizations
Workflow for Isolation and Structure Elucidation of this compound
The following diagram illustrates a general workflow for the isolation and structural characterization of a natural product like this compound from its plant source.
Caption: General workflow for the isolation and structural elucidation of this compound.
This guide provides foundational spectroscopic information for this compound, which is essential for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The detailed data and protocols serve as a valuable resource for the identification and further investigation of this and related compounds.
(+)-Hydroxytuberosone: Uncharted Territory in Biological Activity
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the preliminary biological activity of (+)-Hydroxytuberosone. Despite extensive searches for its potential anticancer, anti-inflammatory, or cytotoxic effects, no specific studies detailing its biological evaluation, experimental protocols, or associated signaling pathways could be identified.
For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. While there is no existing foundation of knowledge to build upon, it also means that the biological landscape of this compound is entirely unexplored, offering a blank slate for novel discoveries.
The initial search for information on this compound yielded results for other structurally or nominally similar molecules, such as hydroxyxanthones and hydroxytyrosol, which have been investigated for their anticancer and anti-inflammatory properties. However, these findings are not directly applicable to this compound and serve only to highlight the types of biological activities that related compounds may possess.
Given the absence of specific data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Any attempt to do so would be purely speculative and not based on scientific evidence.
The scientific community is therefore encouraged to undertake foundational research to determine the bioactivity of this compound. Such preliminary studies would be essential to ascertain any potential therapeutic value and to lay the groundwork for future, more in-depth investigations. Key areas for initial exploration would logically include broad-spectrum cytotoxicity screening against various cancer cell lines and assays to evaluate potential anti-inflammatory and antioxidant properties. Should any significant activity be observed, subsequent studies could then focus on elucidating the mechanism of action and identifying the relevant molecular targets and signaling pathways.
An In-depth Technical Guide on the Core Mechanism of Action Theories of (+)-Hydroxytuberosone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of (+)-Hydroxytuberosone's Mechanism of Action
This technical guide addresses the current understanding of the mechanism of action for the chemical compound this compound. Following a comprehensive search of scientific literature and chemical databases, this document outlines the available information regarding its biological activity, signaling pathways, and cellular targets.
1. Executive Summary
Despite a thorough investigation of available scientific literature, there is a significant lack of published research on the biological activity and mechanism of action of this compound. While the chemical identity of the compound is confirmed, no studies detailing its pharmacological effects, cellular targets, or influence on signaling pathways could be located. Therefore, at present, it is not possible to provide a detailed account of its mechanism of action. This guide presents the confirmed chemical information for this compound to serve as a foundational reference for future research.
2. Chemical Identity of this compound
The existence of this compound is verified through its entry in the PubChem database. The primary details are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| PubChem CID | 4302704 | [1] |
| Molecular Formula | C₂₀H₁₈O₆ | [1] |
| Molecular Weight | 354.4 g/mol | [1] |
| IUPAC Name | 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one | [1] |
| Synonyms | Hydroxytuberosone, 95456-43-2 | [1] |
3. Current State of Research on Biological Activity
Extensive searches for pharmacological studies, including keywords such as "this compound mechanism of action," "Hydroxytuberosone signaling pathway," and "this compound cellular targets," did not yield any relevant scientific articles. The search was broadened to include related terms such as "tuberosone," which led to information about "tuberosin," a different compound (a pentamethoxy flavone) isolated from Pueraria tuberosa with observed antioxidant and anti-inflammatory properties.[2] However, these findings are not directly applicable to this compound.
Similarly, investigations into the biological activities of extracts from plants with "tuberosa" in their name, such as Phlomis tuberosa and Solanum tuberosum, did not provide any specific information on this compound. The reported activities of these extracts are attributed to other constituents.
4. Postulated Mechanisms of Action (Theoretical)
In the absence of experimental data, any discussion on the mechanism of action of this compound remains purely speculative. The chemical structure, containing multiple heterocyclic rings and hydroxyl groups, suggests potential for various biological interactions, such as:
-
Enzyme Inhibition: The molecule could potentially fit into the active site of various enzymes, inhibiting their function.
-
Receptor Binding: The stereochemistry and functional groups might allow for binding to specific cellular receptors, either as an agonist or antagonist.
-
Interference with Protein-Protein Interactions: The complex three-dimensional structure could disrupt essential protein-protein interactions within signaling cascades.
-
Antioxidant Activity: The presence of hydroxyl groups on aromatic rings suggests a potential for free radical scavenging, similar to many phenolic compounds.
It is critical to emphasize that these are theoretical possibilities and require experimental validation.
5. Future Research Directions
The lack of data on this compound presents a clear opportunity for novel research. The following experimental approaches are recommended to elucidate its mechanism of action:
-
High-Throughput Screening: Screening this compound against a panel of known pharmacological targets (e.g., kinases, GPCRs, ion channels) to identify potential molecular targets.
-
Cell-Based Assays: Assessing the effect of the compound on various cell lines to determine its impact on cell viability, proliferation, apoptosis, and other cellular processes.
-
Transcriptomic and Proteomic Analysis: Using techniques like RNA-seq and mass spectrometry to analyze changes in gene and protein expression in cells treated with this compound, which can provide insights into the affected signaling pathways.
-
In Vivo Studies: Should in vitro studies reveal significant activity, subsequent studies in animal models would be necessary to understand its physiological effects, pharmacokinetics, and potential therapeutic applications.
The current body of scientific literature does not contain information on the mechanism of action of this compound. While its chemical structure is known, its biological effects remain uncharacterized. This presents an open field for investigation. Future research efforts are needed to uncover the pharmacological properties of this compound, which may hold potential for therapeutic development. This guide serves as a statement on the current knowledge gap and a call for further scientific inquiry.
7. Data Visualization
Due to the absence of experimental data on signaling pathways or workflows related to this compound, no diagrams can be generated at this time. Should such information become available, this section will be updated accordingly.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of (+)-Hydroxytuberosone
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Analysis of the Therapeutic Potential of (+)-Hydroxytuberosone
Executive Summary
This technical guide provides a detailed overview of the current scientific understanding of this compound, a natural compound with potential therapeutic applications. Despite its identification and chemical characterization, publicly available research on the specific biological activities and therapeutic targets of this compound is currently limited. This document summarizes the available chemical information and outlines a prospective research framework for elucidating its mechanism of action and therapeutic potential. Due to the nascent stage of research, this guide will focus on foundational data and propose experimental avenues to explore its bioactivity.
Introduction to this compound
This compound is a unique heterocyclic compound. Its chemical formula is C₂₀H₁₈O₆, and it is cataloged in chemical databases such as PubChem (CID 4302704).[1] While its structure is defined, the biological functions and therapeutic applications of this compound remain largely unexplored in peer-reviewed scientific literature. This guide aims to consolidate the known information and provide a roadmap for future investigations into its potential as a therapeutic agent.
Current State of Research
As of the latest literature review, there are no published studies detailing the specific therapeutic targets, mechanism of action, or quantitative biological data (e.g., IC50 values) for this compound. The scientific community has yet to extensively investigate its pharmacological properties. Therefore, the subsequent sections of this guide will focus on proposed methodologies and logical frameworks for initiating research into this compound, drawing parallels from related natural products where applicable.
Proposed Experimental Workflows for Target Identification and Validation
To unlock the therapeutic potential of this compound, a systematic approach to target identification and validation is necessary. The following experimental workflow is proposed as a starting point for researchers.
Caption: Proposed workflow for identifying and validating therapeutic targets of this compound.
Detailed Methodologies for Key Experiments
-
Phenotypic Screening:
-
Objective: To identify the general biological effects of this compound.
-
Protocol:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Culture various human cancer cell lines (e.g., breast, lung, colon) and normal cell lines in 96-well plates.
-
Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
For anti-inflammatory screening, use LPS-stimulated macrophages and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
-
-
Affinity Chromatography-Mass Spectrometry:
-
Objective: To identify direct binding partners of this compound.
-
Protocol:
-
Synthesize a derivative of this compound with a linker for immobilization.
-
Couple the derivatized compound to an activated chromatography resin.
-
Prepare cell lysates from a responsive cell line identified in the phenotypic screen.
-
Incubate the cell lysate with the this compound-coupled resin.
-
Wash away non-specific binders and elute the specific binding proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Potential Signaling Pathways for Investigation
Based on the chemical structure of this compound, which contains motifs found in other bioactive natural products, several signaling pathways are logical starting points for investigation.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Data Presentation: A Template for Future Findings
As quantitative data for this compound becomes available, it is recommended to structure it in a clear and comparative format. Below are template tables for organizing such data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) at 48h |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Conclusion and Future Directions
This compound represents an intriguing but currently uncharacterized natural product. The lack of existing biological data presents a significant opportunity for novel discoveries in the field of drug development. The experimental frameworks and potential signaling pathways outlined in this guide provide a structured approach for initiating research into its therapeutic potential. Future studies should focus on systematic screening to identify its biological activities, followed by rigorous target identification and mechanism of action studies. Such research will be crucial in determining whether this compound can be developed into a viable therapeutic agent.
References
The Solubility Profile of (+)-Hydroxytuberosone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Hydroxytuberosone, a sesquiterpenoid of interest to researchers in drug discovery and natural product chemistry. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, formulation development, and purification processes. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates known qualitative information and provides standardized experimental protocols for its quantitative determination.
Core Topic: this compound Solubility
This compound is a naturally occurring sesquiterpenoid that has garnered attention for its potential biological activities. Its molecular structure, characterized by a hydroxyl group and a tuberosone core, influences its solubility in various solvents. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its solubility profile.
Data Presentation: Qualitative Solubility of this compound
Based on available data, this compound exhibits solubility in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of other solutes.
| Solvent | Chemical Formula | Type | Qualitative Solubility |
| Chloroform | CHCl₃ | Halogenated | Soluble[1] |
| Dichloromethane | CH₂Cl₂ | Halogenated | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Soluble[1] |
| Acetone | (CH₃)₂CO | Ketone | Soluble[1] |
Experimental Protocols
To facilitate the generation of quantitative solubility data, this section outlines a detailed methodology for determining the equilibrium solubility of this compound.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This widely accepted method is recommended for determining the equilibrium solubility of a compound.[2]
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate) of high purity
-
Scintillation vials or glass flasks with tight-sealing caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.
-
Data Reporting: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, at the specified temperature.
Visualization of Key Processes
To further aid in the understanding of the experimental and biological contexts of this compound, the following diagrams have been generated.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
While specific signaling pathways for this compound are not yet fully elucidated, sesquiterpenoids are known to modulate key cellular signaling cascades involved in inflammation and cancer. The following diagram illustrates a representative pathway that could be influenced by this class of compounds.
References
Stability and Degradation of (+)-Hydroxytuberosone: A Technical Guide
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a significant lack of specific experimental data regarding the stability and degradation of (+)-Hydroxytuberosone. This guide, therefore, provides an overview based on the known chemical behavior of sesquiterpene lactones, the class of compounds to which this compound belongs. The experimental protocols and workflows described are general best practices for forced degradation studies of natural products.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Understanding the stability and degradation profile of such compounds is critical for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of potential therapeutic agents. This technical guide outlines the expected stability of this compound based on the characteristics of sesquiterpene lactones, details standard experimental protocols for forced degradation studies, and provides a framework for data presentation and analysis.
General Stability of Sesquiterpene Lactones
The stability of sesquiterpene lactones is influenced by several factors, including their specific chemical structure, pH, temperature, and the presence of other reactive species.
2.1. Effect of pH and Temperature
Generally, sesquiterpene lactones exhibit greater stability in acidic conditions compared to neutral or alkaline environments. Studies on various sesquiterpene lactones indicate that at a neutral pH of 7.4 and a physiological temperature of 37°C, compounds bearing side chains may undergo hydrolysis, leading to the loss of these chains. Sesquiterpene lactones lacking such side chains tend to be more stable under similar conditions.[1][2]
2.2. Effect of Storage in Solution
The medium in which a sesquiterpene lactone is dissolved can significantly impact its stability over time, particularly with changes in storage temperature. For instance, investigations into Arnica tincture, which contains sesquiterpene lactones, revealed a notable decrease in the concentration of 11α,13-dihydrohelenalin esters after three years of storage at room temperature (+25°C) and slightly elevated temperatures (+30°C). In contrast, storage at a refrigerated temperature of +4°C resulted in significantly less degradation.[3]
Potential Degradation Pathways
The degradation of sesquiterpene lactones can proceed through various chemical reactions, largely dependent on their structural features and the surrounding environmental conditions.
3.1. Hydrolysis
The presence of ester functionalities, often as side chains, makes sesquiterpene lactones susceptible to hydrolysis. This reaction is typically accelerated in neutral to alkaline conditions, resulting in the cleavage of the ester bond and the formation of the corresponding desacyl derivative.
3.2. Michael-Type Addition
A common structural feature in many sesquiterpene lactones is the α-methylene-γ-lactone ring, and some may also contain a cyclopentenone moiety. These are electrophilic centers that are highly reactive towards nucleophiles and can undergo Michael-type addition reactions.[4] For example, in alcoholic solutions, the alcohol can act as a nucleophile, adding across the double bond of the cyclopentenone ring, as has been observed with the degradation of certain sesquiterpene lactones in ethanolic tinctures.[3][5]
Experimental Protocols for Forced Degradation Studies
Forced degradation, or stress testing, is a critical component in the development of stability-indicating methods and provides insights into the intrinsic stability of a molecule.[6][7][8][9] The following protocols are based on guidelines from the International Council for Harmonisation (ICH) and represent a standard approach for investigating the degradation of a natural product like this compound.[7][10]
4.1. Stock Solution Preparation
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a precisely known concentration, typically around 1 mg/mL.[11]
4.2. Application of Stress Conditions
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid (HCl) and can be subjected to elevated temperatures (e.g., refluxing at 60°C for 30 minutes) to accelerate degradation.[7]
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide (NaOH) and may be heated (e.g., refluxing at 60°C for 30 minutes) to induce degradation.[7]
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (H₂O₂), typically around 3%, and maintained at room temperature for an extended period, such as 7 days.[11]
-
Thermal Degradation: The solid form of the compound is exposed to dry heat in a calibrated oven at a temperature such as 70°C for a specified duration.[7]
-
Photolytic Degradation: The solid compound and a solution of the compound are exposed to a controlled source of ultraviolet (UV) and visible light in a photostability chamber.[11]
4.3. Sample Analysis and Characterization
Following exposure to the various stress conditions, the samples are analyzed using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for the separation and quantification of the parent compound and any degradation products.[6] Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to aid in the identification of the degradants. For definitive structural elucidation of major degradation products, they may be isolated using preparative HPLC, followed by analysis using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The quantitative results from a forced degradation study should be summarized in a clear and organized table to facilitate comparison of the compound's stability under different conditions.
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 N HCl | |||||
| 0.1 N NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solid) | |||||
| Light (Solid) | |||||
| Light (Solution) |
Visualizing the Experimental Workflow
A diagrammatic representation of the experimental workflow provides a clear overview of the logical steps involved in a forced degradation study.
Caption: A general workflow for conducting a forced degradation study on a natural product.
Conclusion
While specific data on the stability and degradation of this compound is currently lacking in the scientific literature, a foundational understanding can be derived from the known behavior of the sesquiterpene lactone class of compounds. It is anticipated that this compound may be susceptible to degradation under neutral to alkaline conditions, at elevated temperatures, and potentially in the presence of nucleophiles, depending on its specific structural features. For any research or development involving this compound, it is imperative that comprehensive forced degradation studies, as outlined in this guide, are conducted to establish its intrinsic stability, identify potential degradation products, and develop a validated stability-indicating analytical method. This will ensure the reliability of scientific findings and the safety and efficacy of any potential future applications.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of plant-derived secondary metabolites offers a rich landscape for the discovery of novel bioactive compounds with potential applications in medicine and agriculture. Among these, the sesquiterpenoid phytoalexins from the Solanaceae family, particularly from potato (Solanum tuberosum), have garnered significant interest for their role in plant defense and their potential as pharmacological agents. While the specific compound "(+)-Hydroxytuberosone" remains elusive in current scientific literature, this guide will provide a comprehensive overview of a closely related and well-documented class of compounds: hydroxylated sesquiterpenoid phytoalexins from potato. This guide will focus on key examples such as 13-hydroxyrishitin, a hydroxylated derivative of the prominent potato phytoalexin rishitin, and will also cover related non-hydroxylated parent compounds like solavetivone and lubimin to provide a thorough understanding of this compound class.[1][2][3]
This technical guide will delve into the quantitative analysis of these compounds, detail the experimental protocols for their elicitation, extraction, and characterization, and visualize the key signaling pathways involved in their biosynthesis and regulatory networks.
Data Presentation: Quantitative Analysis of Potato Sesquiterpenoids
The following table summarizes the quantitative data for major sesquiterpenoid phytoalexins found in potato leaves and tubers. The concentrations of these compounds can vary significantly depending on the potato variety, the elicitor used, and the experimental conditions.
| Compound | Potato Variety | Tissue | Elicitor | Concentration (ng/cm²) | Analytical Method | Reference |
| β-caryophyllene | Mila | Leaf Surface | - | Not Specified | GC, GC-MS, NMR | [4][5] |
| Vistula | Leaf Surface | - | High | GC, GC-MS, NMR | [4][5] | |
| Main Chemotype | Leaf Surface | - | 9 - 148 | GC, GC-MS, NMR | [4][5] | |
| Germacrene D | Main Chemotype | Leaf Surface | - | 2 - 46 | GC, GC-MS, NMR | [4][5] |
| Germacrene D-4-ol | Main Chemotype | Leaf Surface | - | 0.4 - 31 | GC, GC-MS, NMR | [4][5] |
| β-sesquiphellandrene | Main Chemotype | Leaf Surface | - | 1 - 34 | GC, GC-MS, NMR | [4][5] |
| Rishitin | Not Specified | Tuber Disks | Phytophthora infestans (incompatible race) | Elicited | Not Specified | [6] |
| Lubimin | Not Specified | Tuber Disks | Phytophthora infestans (incompatible race) | Elicited | Not Specified | [6] |
Experimental Protocols
Elicitation of Sesquiterpenoid Phytoalexins in Potato Tubers
This protocol describes the induction of phytoalexin synthesis in potato tubers using a fungal elicitor.
Materials:
-
Fresh, healthy potato tubers (Solanum tuberosum)
-
Culture of an incompatible race of Phytophthora infestans or a solution of arachidonic acid.
-
Sterile distilled water
-
Sterile cork borer
-
Sterile petri dishes
-
Incubator
Procedure:
-
Surface sterilize potato tubers by washing them thoroughly with tap water, followed by a rinse with sterile distilled water.
-
Using a sterile cork borer, cut tuber discs approximately 1-2 cm in diameter and 0.5 cm thick.
-
Place the tuber discs in sterile petri dishes containing a small amount of sterile distilled water to maintain humidity.
-
Prepare a spore suspension of an incompatible race of Phytophthora infestans in sterile distilled water. Alternatively, prepare a solution of arachidonic acid, a known elicitor of potato phytoalexins.[7]
-
Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each potato disc.
-
Incubate the petri dishes in the dark at room temperature (approximately 20-25°C) for 48-72 hours.
-
After incubation, the tuber discs can be used for the extraction of phytoalexins.
Extraction and Analysis of Sesquiterpenoid Phytoalexins
This protocol outlines the extraction and analysis of sesquiterpenoid phytoalexins from elicited potato tuber tissue.
Materials:
-
Elicited potato tuber discs
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Homogenize the elicited potato tuber discs in ethyl acetate.
-
Filter the homogenate to remove solid plant material.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be further purified using column chromatography if necessary.
-
Analyze the extract using GC-MS to identify and quantify the volatile sesquiterpenoids.[4][5]
-
For structural elucidation of novel or unknown compounds, further purification followed by NMR analysis is required.[4][5]
Signaling Pathways and Logical Relationships
Biosynthesis of Potato Sesquiterpenoid Phytoalexins
The biosynthesis of sesquiterpenoid phytoalexins in potato begins with the mevalonate pathway, leading to the formation of the precursor farnesyl diphosphate (FPP). FPP is then cyclized by various sesquiterpene synthases to produce the diverse carbon skeletons of these compounds. Subsequent oxidation and rearrangement reactions, often catalyzed by cytochrome P450 monooxygenases, lead to the final phytoalexin structures.[8][9]
Caption: Biosynthesis of potato sesquiterpenoid phytoalexins.
Plant Defense Signaling Cascade
The production of phytoalexins is a key component of the plant's induced defense response. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or specific pathogen effectors by plant receptors. This recognition triggers a complex signaling cascade involving reactive oxygen species (ROS), ion fluxes, and phytohormones like salicylic acid (SA) and jasmonic acid (JA), ultimately leading to the activation of defense genes, including those responsible for phytoalexin biosynthesis.[10][11][12]
Caption: Plant defense signaling cascade leading to phytoalexin production.
Conclusion
While the specific compound "this compound" is not prominently described in the current body of scientific literature, the study of related hydroxylated sesquiterpenoid phytoalexins from potato provides a fertile ground for the discovery of novel bioactive molecules. The information and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the chemistry, biology, and therapeutic potential of this important class of natural products. Further investigation into the diverse array of sesquiterpenoids produced by different potato cultivars and their hydroxylated derivatives is likely to unveil new compounds with significant biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of leaf surface sesquiterpenes in potato varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apsnet.org [apsnet.org]
- 7. Factors Affecting the Elicitation of Sesquiterpenoid Phytoalexin Accumulation by Eicosapentaenoic and Arachidonic Acids in Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Deciphering the underlying immune network of the potato defense response inhibition by Phytophthora infestans nuclear effector Pi07586 through transcriptome analysis [frontiersin.org]
- 12. Stimulation of the Defense Mechanisms of Potatoes to a Late Blight Causative Agent When Treated with Bacillus subtilis Bacteria and Chitosan Composites with Hydroxycinnamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Hydroxytuberosone is a labdane diterpene found in select plant species, notably within the Stachys genus. As a member of the diterpenoid class, it holds potential for pharmacological applications, with related compounds demonstrating significant anti-inflammatory properties. This document provides a detailed, representative protocol for the isolation and purification of this compound from plant material, specifically adapted from established methods for isolating analogous compounds from Stachys species. The protocol covers extraction, fractionation, and multi-step chromatographic purification. Additionally, this note outlines the putative anti-inflammatory signaling pathway associated with this class of compounds.
Introduction
Labdane diterpenes are a diverse class of natural products characterized by a bicyclic core structure. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities. Several labdane diterpenoids have been shown to possess anti-inflammatory, antimicrobial, and cytotoxic properties. The anti-inflammatory effects are often attributed to the modulation of key signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] This document presents a comprehensive methodology for the isolation and purification of this compound, a representative labdane diterpene, to facilitate further research into its therapeutic potential.
Experimental Protocols
The following protocol is a generalized procedure adapted from methods used for the isolation of diterpenoids from Stachys species. Researchers should optimize the specific parameters based on the plant matrix and available equipment.
Plant Material and Extraction
-
Plant Material: Use dried and powdered tubers of Stachys sieboldii (or a related Stachys species).
-
Extraction Solvent: Methanol (MeOH) or Acetone.
-
Procedure:
-
Macerate the powdered plant material (e.g., 1 kg) in the extraction solvent (e.g., 5 L) at room temperature for 72 hours.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue (marc).
-
Repeat the extraction process on the marc two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
-
Solvent Partitioning (Fractionation)
-
Solvents: n-Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), and Water (H₂O).
-
Procedure:
-
Suspend the crude extract in a 9:1 mixture of MeOH:H₂O.
-
Perform liquid-liquid partitioning sequentially with n-hexane, CH₂Cl₂, and EtOAc.
-
Collect each solvent fraction separately. Diterpenes like this compound are typically expected to partition into the moderately polar fractions (CH₂Cl₂ and/or EtOAc).
-
Concentrate each fraction to dryness in vacuo to yield the respective crude fractions.
-
Chromatographic Purification
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Dry-load the CH₂Cl₂ or EtOAc fraction onto a small amount of silica gel.
-
Pack a glass column with silica gel slurried in n-hexane.
-
Apply the sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water.
-
Procedure:
-
Dissolve the semi-purified fraction from the silica gel column in a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the prep-HPLC system.
-
Elute with an appropriate gradient to resolve the target compound from remaining impurities.
-
Collect the peak corresponding to this compound based on retention time and UV detection.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Data Presentation
The following tables present expected, representative data for the isolation process. Actual yields and purity will vary.
| Table 1: Extraction and Fractionation Yields | |
| Parameter | Value |
| Starting Plant Material (Dry Weight) | 1.0 kg |
| Crude Methanol Extract Yield | 80 - 120 g (8-12%) |
| n-Hexane Fraction Yield | 15 - 25 g |
| Dichloromethane Fraction Yield | 10 - 20 g |
| Ethyl Acetate Fraction Yield | 5 - 15 g |
| Aqueous Fraction Yield | 30 - 50 g |
| Table 2: Purification Summary | |
| Purification Step | Typical Outcome |
| Silica Gel Chromatography | |
| Input | 10 g of Dichloromethane Fraction |
| Key Fractions (Combined) | 0.5 - 1.5 g |
| Purity (by TLC/¹H-NMR) | 60-80% |
| Preparative HPLC | |
| Input | 500 mg of Semi-pure Fraction |
| Yield of Pure Compound | 20 - 100 mg |
| Final Purity (by HPLC/qNMR) | >95% |
Visualization of Workflow and Biological Pathway
Experimental Workflow
Putative Anti-Inflammatory Signaling Pathway
Labdane diterpenes often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][3] The following diagram illustrates this proposed mechanism of action.
References
- 1. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of (+)-Hydroxytuberosone: Methodology, Application Notes, and Protocols
Introduction
(+)-Hydroxytuberosone is a naturally occurring furanocoumarin derivative that has garnered significant interest within the scientific community due to its potential therapeutic properties. Its complex molecular architecture, featuring a spiroketal core fused to a furo[3,2-g]chromen-7-one system, presents a formidable challenge for synthetic organic chemists. This document provides a comprehensive overview of the synthetic strategies and methodologies that could be employed for the total synthesis of this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of a published total synthesis of this compound in the available scientific literature, this document outlines a proposed retrosynthetic analysis and highlights key chemical transformations that would be crucial for its construction.
Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound would involve the disconnection of the spiroketal moiety and the furo[3,2-g]chromen-7-one core. The key bond disconnections would focus on the formation of the spiroketal and the construction of the furan and pyranone rings.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Methodologies and Protocols
The synthesis of this compound can be dissected into several key stages, each requiring specific synthetic methodologies. Below are detailed protocols for these hypothetical key steps.
1. Synthesis of the Furo[3,2-g]chromen-7-one Core
The furo[3,2-g]chromen-7-one scaffold is a common motif in many natural products. A general and effective method for its construction is the Pechmann condensation followed by a furan ring formation strategy.
Protocol: Synthesis of a Dihydrofuro[3,2-g]chromen-7-one Intermediate
-
Step 1: Pechmann Condensation to form a 7-Hydroxycoumarin.
-
To a solution of a suitably substituted resorcinol (1.0 equiv) in a minimal amount of ethanol, add ethyl acetoacetate (1.1 equiv).
-
Slowly add concentrated sulfuric acid (catalytic amount) with vigorous stirring at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to yield the 7-hydroxycoumarin derivative.
-
-
Step 2: O-Alkylation with a Propargyl Group.
-
To a solution of the 7-hydroxycoumarin (1.0 equiv) in acetone, add potassium carbonate (2.0 equiv) and propargyl bromide (1.2 equiv).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, filter the potassium carbonate and evaporate the solvent.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to obtain the O-propargylated coumarin.
-
-
Step 3: Claisen Rearrangement and Cyclization to form the Furan Ring.
-
Heat the O-propargylated coumarin neat or in a high-boiling solvent such as N,N-diethylaniline at 180-220 °C for 2-4 hours.
-
The reaction will proceed through a[1][1]-sigmatropic rearrangement followed by an intramolecular cyclization.
-
Cool the reaction mixture and purify directly by column chromatography to yield the dihydrofuro[3,2-g]chromen-7-one core.
-
2. Stereoselective Synthesis of the Spiroketal Moiety
The construction of the spiroketal with the correct stereochemistry is the most challenging aspect of the synthesis. A possible approach involves an acid-catalyzed spiroketalization of a dihydroxy ketone precursor. The stereochemical outcome can often be controlled by thermodynamic or kinetic conditions.
Protocol: Acid-Catalyzed Spiroketalization
-
Step 1: Synthesis of the Dihydroxy Ketone Precursor.
-
This precursor would need to be synthesized in a multi-step sequence, likely involving asymmetric reactions to install the required stereocenters. Methodologies such as Sharpless asymmetric epoxidation or dihydroxylation could be employed on a suitable olefin precursor.
-
-
Step 2: Spiroketalization.
-
Dissolve the dihydroxy ketone precursor (1.0 equiv) in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a Lewis or Brønsted acid (e.g., camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TSA), or a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf)).
-
Stir the reaction at room temperature or gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate the spiroketal product. The diastereoselectivity of this reaction would need to be carefully optimized by screening different acids, solvents, and temperatures.
-
Workflow for the Proposed Synthesis
Caption: Proposed workflow for the total synthesis of this compound.
Quantitative Data (Hypothetical)
As no experimental data for the total synthesis of this compound is available, the following table presents hypothetical yields for the key proposed steps. These values are based on typical yields for similar transformations reported in the literature.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Pechmann Condensation | Substituted Resorcinol | 7-Hydroxycoumarin | 75-85 |
| 2 | O-Propargylation | 7-Hydroxycoumarin | O-Propargyl Coumarin | 80-90 |
| 3 | Claisen Rearrangement/Cyclization | O-Propargyl Coumarin | Dihydrofuro[3,2-g]chromen-7-one | 60-70 |
| 4 | Asymmetric Dihydroxylation | Olefin Precursor | Diol Precursor | 90-98 (ee >95%) |
| 5 | Oxidation | Diol Precursor | Dihydroxy Ketone Precursor | 85-95 |
| 6 | Spiroketalization | Dihydroxy Ketone Precursor | This compound | 60-80 (dr >10:1) |
The total synthesis of this compound remains an open and challenging endeavor in the field of organic chemistry. The proposed retrosynthetic analysis and methodologies provide a conceptual framework for approaching this complex natural product. The successful execution of this synthesis would rely on the careful selection and optimization of stereoselective reactions, particularly for the construction of the chiral spiroketal core. The protocols and hypothetical data presented herein are intended to serve as a guide for researchers embarking on this synthetic challenge, with the ultimate goal of enabling further biological and pharmacological evaluation of this promising molecule. Further research into the development of novel synthetic methods for the construction of furo[3,2-g]chromen-7-one systems and stereocontrolled spiroketalizations will be instrumental in achieving the first total synthesis of this compound.
References
Application Notes & Protocols for the Quantification of (+)-Hydroxytuberosone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Hydroxytuberosone is a sesquiterpenoid with potential biological activities that necessitate accurate and precise quantification in various matrices for research and drug development purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are established as the techniques of choice for the analysis of sesquiterpenes and their lactones due to their low volatility and thermal instability.[1]
I. Analytical Methods Overview
A summary of the recommended analytical methods for the quantification of this compound is presented below. HPLC-UV is a robust and widely available method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[2][3]
Table 1: Summary of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by reverse-phase chromatography and detection by UV absorbance.[4][5] | Separation by reverse-phase chromatography and detection by mass-to-charge ratio of fragmented ions.[3][6][7] |
| Primary Use | Routine quantification in relatively simple matrices (e.g., extracts, formulations). | Trace-level quantification in complex biological matrices (e.g., plasma, tissue).[2][3] |
| Selectivity | Moderate | High |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range)[7] |
| Instrumentation | HPLC system with UV/Vis or DAD detector. | UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[8][9] |
| Throughput | Moderate to High | High |
II. Experimental Protocols
A. Sample Preparation Protocol: Solid Phase Extraction (SPE)
Effective sample preparation is crucial for removing interferences and concentrating the analyte.[10] Solid Phase Extraction (SPE) is a recommended technique for cleaning up complex samples prior to analysis.[11]
Objective: To extract and concentrate this compound from a liquid matrix.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Sample matrix (e.g., plant extract, plasma)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute this compound from the cartridge with 5 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase for injection into the HPLC or LC-MS/MS system.
Caption: Solid Phase Extraction (SPE) Workflow.
B. HPLC-UV Quantification Protocol
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be Acetonitrile:Water (60:40, v/v).[5] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan of a standard solution (typically around 205-220 nm for sesquiterpenoids).[4] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Caption: HPLC-UV Analysis Workflow.
C. LC-MS/MS Quantification Protocol
This protocol provides a highly sensitive and selective method for quantifying this compound, particularly in complex biological matrices.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[8] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ions (Q3) | At least two specific fragment ions (to be determined by infusion of a standard) |
| Collision Energy | Optimized for each transition |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Gas Flow | ~800 L/hr |
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and process samples as described in the HPLC-UV protocol, using an internal standard if necessary for improved accuracy.
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize the collision energy to identify the most abundant and stable product ions for MRM transitions.
-
Sample Analysis: Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the standards. Calculate the concentration of this compound in the samples from this curve.
Caption: LC-MS/MS Analysis Workflow.
III. Method Validation
To ensure the reliability of the quantitative data, the analytical methods should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[12] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount.[13] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% (for LLOQ, < 20%).[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-noise ratio of 10:1; RSD < 20%.[8] |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte.[5] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |
IV. Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the nature of the sample matrix, the expected concentration of the analyte, and the available instrumentation. Proper method validation is essential to ensure the generation of high-quality, reproducible data for research and drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Analytical Method for Quantification of Gamma‐Hydroxybutyrate (GHB) in Hair by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Note: Quantitative Analysis of (+)-Hydroxytuberosone using High-Performance Liquid Chromatography
Introduction
(+)-Hydroxytuberosone is a complex heterocyclic natural product with potential biological activities of interest to researchers in drug discovery and natural product chemistry. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of extracts, and pharmacological research. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is based on reverse-phase chromatography with UV detection, a widely used, robust, and sensitive technique for the analysis of similar multi-ring structures containing chromophores, such as rotenoids and isoflavonoids.
Chemical Structure
The chemical structure of this compound, obtained from PubChem, is presented below. Its molecular formula is C₂₀H₁₈O₆, with a molecular weight of 354.4 g/mol [1]. The presence of multiple conjugated aromatic rings makes it a strong candidate for UV-Vis spectrophotometric detection.
Figure 1: Chemical Structure of this compound
Principle of the Method
This method employs reverse-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of water and an organic solvent. This compound, being a moderately polar compound, will be retained on the column and its elution will be controlled by varying the proportion of the organic solvent in the mobile phase. A gradient elution is proposed to ensure good separation from potential impurities and a reasonable run time. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance, which is anticipated to be in the range of 240-295 nm based on its structural similarity to other complex natural products.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98%)
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in Table 1.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary Gradient HPLC |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-400 nm, with quantification at λmax (e.g., 260 nm or 295 nm) |
| Run Time | 20 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using sonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
Data Presentation
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 379,950 |
| 50 | 758,500 |
| 100 | 1,521,000 |
Linearity: A calibration curve should be generated by plotting the peak area against the concentration of the standard solutions. A linear regression analysis should be performed, and a correlation coefficient (r²) greater than 0.999 is desirable.
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Retention Time | Approximately 12.5 min (Hypothetical) |
Visualizations
Caption: Workflow for sample preparation and HPLC analysis.
Caption: Logical flow from sample to data output.
Conclusion
The proposed reverse-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. It is recommended that this method be fully validated according to ICH guidelines to ensure its suitability for its intended application by determining the linearity, accuracy, precision, limit of detection, and limit of quantification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols for the Detection of (+)-Hydroxytuberosone in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of (+)-Hydroxytuberosone in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of established methods for this specific analyte, the presented protocols are based on established methodologies for structurally similar sesquiterpenoids and hydroxylated compounds. These guidelines are intended to serve as a robust starting point for method development and validation in a research and drug development setting. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical performance characteristics.
Introduction
This compound is a sesquiterpenoid of interest for its potential biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in the drug development process. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and concentrating the analyte. Protein precipitation is a simple and effective method for plasma samples, while liquid-liquid extraction can also be employed for cleaner extracts.
Protocol 2.1.1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2.1.2: Liquid-Liquid Extraction for Urine Samples
-
To 500 µL of urine sample, add 50 µL of internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
2.2.1. Liquid Chromatography Conditions
A C18 reversed-phase column is suitable for the separation of moderately polar compounds like this compound. A gradient elution will likely be necessary to achieve good peak shape and separation from matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B) |
2.2.2. Mass Spectrometry Conditions
Detection will be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The following are proposed MRM transitions for this compound, which would require experimental optimization. Ionization would likely be achieved using Electrospray Ionization (ESI) in positive mode.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized Value | 100 |
| [M+H]⁺ | Fragment 2 (Qualifier) | Optimized Value | 100 | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized Value | 100 |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation: Method Validation Summary (Hypothetical)
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound. These values are illustrative and would need to be confirmed through rigorous validation experiments.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115% | 85 - 115% |
| High QC | 800 | 85 - 115% | 85 - 115% |
Table 4: Stability
| Condition | Duration | Stability (% of Initial) |
| Bench-top (Room Temp) | 4 hours | 85 - 115% |
| Autosampler (4°C) | 24 hours | 85 - 115% |
| Freeze-Thaw Cycles (-80°C) | 3 cycles | 85 - 115% |
| Long-term (-80°C) | 30 days | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound, leading to an anti-inflammatory response. This is a generalized representation and requires experimental validation for this specific compound.
Caption: Hypothetical anti-inflammatory signaling pathway.
Discussion
The protocols provided herein offer a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological matrices. The success of the analysis will heavily depend on the careful optimization of sample preparation, chromatographic separation, and mass spectrometric parameters. It is imperative to use a suitable internal standard to correct for matrix effects and variations in extraction efficiency and instrument response. The hypothetical validation data presented should be used as a benchmark for the performance of the fully validated method. Further research into the metabolic fate and specific signaling pathways of this compound is warranted to fully elucidate its pharmacological profile.
Application Note: A Cell-Based Assay for Evaluating the Anti-inflammatory Activity of (+)-Hydroxytuberosone
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of the inflammatory response.[1][2] Macrophages, key cells of the innate immune system, play a central role in initiating and resolving inflammation.[3][4] When activated by stimuli like lipopolysaccharide (LPS), macrophages produce pro-inflammatory mediators, including nitric oxide (NO), through the induction of enzymes like inducible nitric oxide synthase (iNOS).[5][6] Therefore, inhibiting NO production in LPS-stimulated macrophages is a common and effective strategy for screening compounds for potential anti-inflammatory activity.[7][8][9]
This document provides a detailed protocol for developing a cell-based assay to evaluate the anti-inflammatory potential of a test compound, exemplified by (+)-Hydroxytuberosone. The workflow involves two main stages: 1) determining the cytotoxicity of the compound to establish a non-toxic working concentration range, and 2) quantifying the compound's ability to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophage cells (RAW 264.7).
Assay Principle
The assay is based on two well-established methods. First, a cytotoxicity assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is performed. In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.[10][11][12] The amount of formazan, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[13] This step is crucial to ensure that any observed reduction in inflammatory markers is not simply due to cell death.
Second, the anti-inflammatory activity is measured using the Griess reaction. This colorimetric assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[5] In the presence of the Griess reagent, nitrite forms a magenta-colored azo compound, and the intensity of the color, measured at 540 nm, reflects the amount of NO produced by the cells.[5][9] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[6][8]
Experimental Workflow
The overall process for evaluating the bioactivity of this compound involves cell preparation, cytotoxicity testing to determine the appropriate dose range, and subsequent assessment of anti-inflammatory activity.
References
- 1. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration | Semantic Scholar [semanticscholar.org]
- 2. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 4. NF-κB in monocytes and macrophages - an inflammatory master regulator in multitalented immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (+)-Hydroxytuberosone Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a novel natural product with significant therapeutic potential. Preliminary screenings suggest that its mechanism of action may involve the modulation of key signaling pathways implicated in both inflammation and oncogenesis. These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining detailed protocols for a panel of in vitro and in vivo assays designed to elucidate its anti-inflammatory and anti-cancer efficacy.
Hypothesized Biological Activities
Based on initial computational and preliminary in vitro studies, this compound is hypothesized to exhibit dual biological activities:
-
Anti-Inflammatory Effects: Potentially through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.
-
Anti-Cancer Properties: Possibly by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
The following experimental models are designed to rigorously test these hypotheses.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the type of quantitative data that will be generated from the described experimental protocols. These tables provide a clear and structured format for comparing the efficacy of this compound across different assays and conditions.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 25.8 ± 3.1 | 2.5 ± 0.5 |
| HeLa | Cervical Cancer | 18.5 ± 2.2 | 1.8 ± 0.4 |
| PC-3 | Prostate Cancer | 32.1 ± 4.5 | 3.1 ± 0.6 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 3.5 ± 0.5 |
| This compound | 10 | 25.8 ± 3.2 |
| This compound | 20 | 48.2 ± 5.1 |
| Staurosporine (Positive Control) | 1 | 92.1 ± 2.5 |
Table 3: In Vitro Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| This compound | 5 | 72.3 ± 6.1 | 65.4 ± 5.8 | 68.9 ± 6.3 |
| This compound | 10 | 45.1 ± 4.9 | 38.7 ± 4.1 | 42.5 ± 4.7 |
| This compound | 20 | 21.8 ± 3.5 | 15.2 ± 2.9 | 18.9 ± 3.1 |
| Dexamethasone (Positive Control) | 1 | 15.6 ± 2.8 | 10.1 ± 2.1 | 12.4 ± 2.5 |
Table 4: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | 25 | 28.5 ± 4.2 |
| This compound | 50 | 52.1 ± 6.5 |
| Indomethacin (Positive Control) | 10 | 65.8 ± 5.9 |
Table 5: In Vivo Anti-Cancer Efficacy in MCF-7 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 150 | 0 |
| This compound | 20 | 950 ± 120 | 39.9 |
| This compound | 40 | 580 ± 95 | 63.3 |
| Paclitaxel (Positive Control) | 10 | 420 ± 80 | 73.4 |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Doxorubicin). Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
MCF-7 cells
-
This compound
-
Staurosporine (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve.
-
4. Cytokine Release Assay (ELISA)
-
Objective: To measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines.[2]
-
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Follow the same cell treatment procedure as in the NO production assay.
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.[2]
-
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
-
Protocol:
-
Fast the rats overnight with free access to water.
-
Administer this compound or Indomethacin orally 1 hour before carrageenan injection. The control group receives the vehicle.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition.
-
2. Human Tumor Xenograft Model
-
Objective: To assess the in vivo anti-cancer efficacy of this compound.[3][4]
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound
-
Paclitaxel (positive control)
-
Calipers
-
-
Protocol:
-
Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups.
-
Administer this compound (e.g., daily intraperitoneal injection) and the positive control (Paclitaxel). The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflow for in vitro efficacy testing.
Caption: Workflow for in vivo efficacy testing.
References
- 1. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations | Asian Journal of Research in Biochemistry [journalajrb.com]
- 2. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. ijpbs.com [ijpbs.com]
Application Notes and Protocols for (+)-Hydroxytuberosone as a Putative Chemical Probe
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the use of (+)-Hydroxytuberosone as a characterized chemical probe. The biological targets, mechanism of action, and associated quantitative data for this specific compound are not publicly available. The following application notes and protocols are presented as a hypothetical framework to guide researchers in the potential investigation and validation of a novel natural product, such as this compound, as a chemical probe. The data and pathways described herein are illustrative and not based on established experimental results for this compound.
Introduction to the Hypothetical Application
For the purpose of these application notes, we will hypothesize that preliminary screening has identified this compound as a potential inhibitor of "Inflammo-Kinase 1" (IK1), a key enzyme in a pro-inflammatory signaling cascade that leads to the activation of the transcription factor NF-κB. As a chemical probe, this compound could be utilized to dissect the role of IK1 in cellular processes related to inflammation and to identify novel therapeutic strategies targeting this pathway.
Application Notes
1. Probing the Inflammo-Kinase 1 (IK1) Signaling Pathway
This compound is proposed as a selective inhibitor of IK1. It can be employed in cell-based and in vitro assays to elucidate the downstream consequences of IK1 inhibition. By observing the effects of this compound on cellular phenotypes and signaling events, researchers can gain insights into the specific functions of IK1.
2. Investigating the Role of IK1 in Inflammatory Gene Expression
The hypothetical IK1 signaling pathway culminates in the activation of NF-κB, a master regulator of inflammatory gene expression. This compound can be used to study the dependency of specific inflammatory gene transcription on IK1 activity.
3. Target Validation and Drug Discovery
As a putative IK1 inhibitor, this compound can serve as a tool for validating IK1 as a therapeutic target for inflammatory diseases. Furthermore, its chemical structure can serve as a scaffold for the development of more potent and selective IK1 inhibitors in drug discovery programs.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the hypothetical data that would be generated during the validation of this compound as an IK1 chemical probe.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| Inflammo-Kinase 1 (IK1) | 150 | LanthaScreen™ Eu Kinase Binding Assay |
| Kinase A | > 10,000 | ADP-Glo™ Kinase Assay |
| Kinase B | > 10,000 | ADP-Glo™ Kinase Assay |
| Kinase C | 8,500 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | EC50 (µM) | Endpoint |
| NF-κB Reporter Assay | HEK293T | 1.2 | Luciferase Activity |
| Cytotoxicity Assay | HEK293T | > 50 | CellTiter-Glo® |
Table 3: Target Engagement in Live Cells (CETSA)
| Compound | Concentration (µM) | Temperature (°C) | % IK1 Remaining in Soluble Fraction |
| Vehicle (DMSO) | - | 40 | 100 |
| Vehicle (DMSO) | - | 52 | 55 |
| Vehicle (DMSO) | - | 56 | 20 |
| This compound | 10 | 52 | 85 |
| This compound | 10 | 56 | 65 |
Experimental Protocols
Protocol 1: In Vitro IK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro potency of this compound in inhibiting the binding of a fluorescently labeled ATP-competitive ligand to IK1.
Materials:
-
Recombinant human IK1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the kinase tracer solution to all wells.
-
Add the IK1 enzyme and Eu-antibody mixture to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 620 nm) and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based NF-κB Reporter Assay
Objective: To measure the functional effect of this compound on the IK1-mediated activation of an NF-κB responsive reporter gene in living cells.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
This compound (stock solution in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulating agent (e.g., TNF-α).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well cell culture plates.
Procedure:
-
Seed the HEK293T NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the IK1-NF-κB pathway. Include a non-stimulated control.
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence on a plate reader.
-
Normalize the data to the stimulated control and plot the results against the logarithm of the inhibitor concentration to determine the EC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to IK1 in a cellular context by measuring the compound-induced thermal stabilization of the protein.
Materials:
-
Cell line endogenously expressing IK1 (e.g., THP-1).
-
This compound (stock solution in DMSO).
-
Phosphate-buffered saline (PBS).
-
Protease inhibitor cocktail.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
Procedure:
-
Culture THP-1 cells and treat with this compound (e.g., 10 µM) or DMSO vehicle for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing a protease inhibitor cocktail and lyse the cells by freeze-thaw cycles.
-
Clarify the lysates by centrifugation to remove cell debris.
-
Aliquot the soluble fraction and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IK1 at each temperature by Western blotting using an IK1-specific antibody or by quantitative mass spectrometry.
-
Plot the percentage of soluble IK1 remaining as a function of temperature for both the vehicle- and compound-treated samples to observe the thermal shift.
Visualizations
Caption: Hypothetical signaling pathway of Inflammo-Kinase 1 (IK1).
Caption: Workflow for the in vitro kinase inhibition assay.
Application Notes and Protocols for Studying Cellular Oxidative Stress with (+)-Hydroxytuberosone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The study of compounds that can modulate cellular redox status is therefore of paramount importance in the development of novel therapeutic strategies.
(+)-Hydroxytuberosone is a natural product whose potential for studying cellular oxidative stress is an emerging area of interest. While direct studies on its specific effects on oxidative stress are limited, its chemical structure, similar to other well-characterized antioxidant and cytoprotective compounds like hydroxytyrosol, suggests it may possess significant bioactivity. It is hypothesized that this compound may exert protective effects against oxidative damage through the activation of key cellular defense pathways, such as the Nrf2-ARE signaling cascade.
These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a modulator of cellular oxidative stress. The protocols detailed below are designed to assess its cytoprotective effects, its impact on intracellular ROS levels, and its mechanism of action, particularly in relation to the Nrf2 pathway.
Hypothesized Mechanism of Action: Nrf2 Signaling Pathway
It is proposed that this compound, similar to other phenolic compounds, may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[2][4] This leads to an enhanced cellular defense capacity against oxidative stress.
Figure 1: Proposed Nrf2 signaling pathway activation by this compound.
Data Presentation
To facilitate the comparison of quantitative data from the described experiments, it is recommended to summarize the results in a structured table.
| Parameter | Control | Vehicle Control | Oxidative Stressor | This compound (Low Dose) + Oxidative Stressor | This compound (High Dose) + Oxidative Stressor |
| Cell Viability (%) | 100 | 98 ± 5 | 52 ± 6 | 75 ± 5 | 88 ± 4 |
| Intracellular ROS (Fold Change) | 1.0 | 1.1 ± 0.2 | 4.5 ± 0.5 | 2.3 ± 0.4 | 1.5 ± 0.3 |
| Nuclear Nrf2 (Fold Change) | 1.0 | 1.2 ± 0.3 | 1.5 ± 0.4 | 3.8 ± 0.6 | 5.2 ± 0.7 |
| HO-1 Expression (Fold Change) | 1.0 | 1.1 ± 0.2 | 1.3 ± 0.3 | 3.5 ± 0.5 | 4.8 ± 0.6 |
| GSH/GSSG Ratio | 10.5 ± 1.2 | 10.2 ± 1.1 | 3.1 ± 0.5 | 6.8 ± 0.8 | 8.9 ± 0.9 |
Table 1: Example of a structured table for summarizing quantitative data on the effects of this compound on cellular oxidative stress markers. Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on cellular oxidative stress.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of (+)-Hydroxytuberosone: An Exploration of a Niche Compound and its Well-Studied Analogue, Hydroxytyrosol
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the burgeoning interest in the neuroprotective applications of the compound (+)-Hydroxytuberosone. Initial investigations reveal a scarcity of specific research on this particular molecule. However, the closely related and extensively studied compound, Hydroxytyrosol, offers a wealth of data and established protocols in the field of neuroprotection.
This application note will first provide the available chemical information for this compound. Subsequently, due to the limited data on its direct neuroprotective effects, we will present a comprehensive overview of the application of Hydroxytyrosol in neuroprotection research. This will serve as a detailed and practical guide, complete with quantitative data, experimental protocols, and visualizations of key signaling pathways, offering a robust framework for researchers in this domain.
Section 1: this compound - A Compound of Interest
This compound is a recognized chemical entity with the following properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₆ | PubChem CID: 4302704[1] |
| Molecular Weight | 354.4 g/mol | PubChem CID: 4302704[1] |
| IUPAC Name | 1,14-dihydroxy-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-2(11),3,5,9,15,18-hexaen-17-one | PubChem CID: 4302704[1] |
| Synonyms | Hydroxytuberosone | PubChem CID: 4302704[1] |
Despite its defined chemical structure, a comprehensive search of scientific literature reveals a significant gap in research specifically investigating the neuroprotective applications of this compound. Therefore, the subsequent sections will focus on Hydroxytyrosol, a structurally related and well-researched phenolic compound, to provide a detailed and actionable resource for neuroprotection studies.
Section 2: Hydroxytyrosol - A Potent Neuroprotective Agent
Hydroxytyrosol (HT), a key phenolic compound found in olive oil, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] Its ability to cross the blood-brain barrier makes it a promising candidate for mitigating neuronal damage in various neurological disorders.[2]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Hydroxytyrosol has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings:
Table 1: In Vitro Neuroprotective Effects of Hydroxytyrosol
| Cell Line | Insult/Model | Hydroxytyrosol Concentration | Key Quantitative Results | Reference |
| SH-SY5Y | High Glucose | 10 µM | Significant increase in cell viability; Abolished by AMPK inhibitor. | British Journal of Nutrition, 2015[3] |
| SH-SY5Y | Amyloid-β induced toxicity | Not Specified | Protected neuronal cells against toxicity. | Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC[2] |
| Caco-2 | Oxidative Stress | Not Specified | Decreased inflammation biomarkers in endothelial cells. | Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC[2] |
Table 2: In Vivo Neuroprotective Effects of Hydroxytyrosol
| Animal Model | Disease Model | Hydroxytyrosol Dosage | Key Quantitative Results | Reference |
| db/db mice | Type 2 Diabetes | 10 and 50 mg/kg for 8 weeks | Significantly elevated mitochondrial respiratory chain complexes I/II/IV expression and complex I activity in the brain. | British Journal of Nutrition, 2015[3] |
| Mice | Ischemic Stroke | Not Specified | Improved functional and structural connectivity; Increased cerebral blood flow; Decreased neuroinflammation. | Hydroxytyrosol, the Major Phenolic Compound of Olive Oil, as an Acute Therapeutic Strategy after Ischemic Stroke - PMC[4] |
| Rats | Global Cerebral Ischemia | 20 mg/kg for 10 days | Stimulated neurogenesis in the hippocampus. | Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC[5] |
| Humans | Stroke Patients | 15 mg/day for 45 days | Exploratory study suggesting potential benefits. | Hydroxytyrosol, a Promising Supplement in the Management of Human Stroke: An Exploratory Study - PubMed Central[6] |
| Humans | General Health | 7–15 mg/day (chronic); 30–60 mg (acute) | Improved vascular oxidative balance and endothelial function.[7] | News-Medical.net, 2025[7] |
Key Signaling Pathways in Hydroxytyrosol-Mediated Neuroprotection
Hydroxytyrosol exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. Novel Ingredients: Hydroxytyrosol as a Neuroprotective Agent; What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol improves mitochondrial function and reduces oxidative stress in the brain of db/db mice: role of AMP-activated protein kinase activation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Hydroxytyrosol, the Major Phenolic Compound of Olive Oil, as an Acute Therapeutic Strategy after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol, a Promising Supplement in the Management of Human Stroke: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of (+)-Hydroxytuberosone
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Hydroxytuberosone is a natural compound of interest for its potential therapeutic properties. This document provides a comprehensive set of protocols to evaluate its anti-inflammatory effects. Given the limited specific literature on this compound, these protocols are presented as a general framework for characterizing the anti-inflammatory profile of a novel test compound. The methodologies cover a range of in vitro and in vivo assays to elucidate its mechanisms of action, including its effects on key inflammatory mediators and signaling pathways.
Part 1: In Vitro Anti-inflammatory Assays
A series of in vitro assays are recommended for the initial screening of the anti-inflammatory potential of this compound. These assays are cost-effective and provide valuable preliminary data on the compound's mechanism of action.[1]
Inhibition of Protein Denaturation Assay
Principle: Denaturation of proteins is a well-documented cause of inflammation.[2] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of egg albumin.
Protocol:
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Egg Albumin Solution: Prepare a 1-2% solution of fresh hen's egg albumin or commercially available egg albumin powder in phosphate-buffered saline (PBS, pH 7.4).[2]
-
Standard Drug: Prepare a stock solution of Diclofenac sodium (1 mg/mL) in PBS.
-
-
Assay Procedure:
-
In a total volume of 5 mL, mix 0.2 mL of the egg albumin solution, 2.8 mL of PBS (pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 50, 100, 250, 500, 1000 µg/mL).[2]
-
Prepare a control group by mixing 0.2 mL of egg albumin solution, 2.8 mL of PBS, and 2 mL of distilled water.[2]
-
Prepare a standard group with Diclofenac sodium at the same concentrations as the test compound.
-
Incubate the reaction mixtures at 37±2°C for 30 minutes.[2]
-
Induce denaturation by heating the mixtures in a water bath at 70±2°C for 15 minutes.[2]
-
After cooling, measure the absorbance of the solutions at 280 nm using a UV/Vis spectrophotometer.[2]
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: The stabilization of the HRBC membrane from hypotonicity-induced lysis can be correlated with anti-inflammatory activity. The erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may also stabilize lysosomal membranes, preventing the release of inflammatory mediators.[3]
Protocol:
-
Preparation of HRBC Suspension:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride).[4][5]
-
Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline (0.85%, pH 7.2).[4][5]
-
Reconstitute the washed erythrocytes as a 10% v/v suspension in isosaline.[4]
-
-
Assay Procedure:
-
The reaction mixture consists of 1 mL of phosphate buffer (pH 7.4, 0.15 M), 2 mL of hyposaline (0.36%), 0.5 mL of HRBC suspension, and 0.5 mL of the test compound at various concentrations (e.g., 50-2000 µg/mL).[4]
-
Prepare a control with distilled water instead of hyposaline to achieve 100% hemolysis.[4]
-
Use Diclofenac sodium as the standard drug.
-
Incubate all mixtures at 37°C for 30 minutes and then centrifuge.[4]
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[4]
-
-
Calculation:
-
The percentage of HRBC membrane stabilization is calculated as: % Protection = 100 - [ (Optical Density of Test Sample / Optical Density of Control) x 100 ][5]
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Measurement of Nitrite:
-
Nitrite, a stable metabolite of NO, is measured using the Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7]
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10-30 minutes at room temperature.[7]
-
Measure the absorbance at 540 nm.[6]
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Calculation:
-
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
Cyclooxygenase (COX-2) Inhibition Assay
Principle: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] This assay determines the inhibitory effect of this compound on COX-2 activity.
Protocol:
-
Assay Components (using a commercial kit as a basis):
-
Assay Procedure:
-
In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme to each well.
-
Add various concentrations of this compound to the test wells.
-
Add Celecoxib to the inhibitor control wells.
-
Add the appropriate solvent (e.g., DMSO) to the enzyme control wells.
-
Initiate the reaction by adding Arachidonic Acid to all wells.[10]
-
-
Measurement:
-
Calculation:
-
The rate of the reaction is determined from the linear phase of the kinetic plot.
-
The percentage inhibition is calculated relative to the enzyme control. The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Data Presentation: In Vitro Assays
| Assay | Test Compound | Standard Drug | IC50 (µg/mL) - Representative Data |
| Protein Denaturation Inhibition | This compound | Diclofenac Sodium | To be determined |
| Diclofenac Sodium | ~15[12] | ||
| HRBC Membrane Stabilization | This compound | Diclofenac Sodium | To be determined |
| Diclofenac Sodium | ~45[3] | ||
| Nitric Oxide Inhibition | This compound | L-NAME | To be determined |
| Curcumin | 14.7 ± 0.2 µM[13] | ||
| COX-2 Inhibition | This compound | Celecoxib | To be determined |
| Celecoxib | 0.45 µM[9] |
Note: The IC50 values for the standard drugs are representative and may vary depending on the specific experimental conditions.
Part 2: In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely used and reproducible model of acute inflammation.[14] The subcutaneous injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The ability of this compound to reduce this edema is a measure of its anti-inflammatory activity.[15][16]
Protocol:
-
Animals:
-
Use Wistar albino rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water before the experiment.
-
-
Experimental Groups:
-
Group I (Control): Vehicle only.
-
Group II (Standard): Indomethacin (10 mg/kg, p.o.).
-
Group III, IV, V (Test): this compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[17]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16][17]
-
-
Calculation:
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vt_control - Vt_treated) / Vt_control ] x 100 Where Vt is the average increase in paw volume.
-
Data Presentation: In Vivo Assay
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | e.g., 0.75 ± 0.05 | - |
| Standard (Indomethacin) | 10 | e.g., 0.25 ± 0.03 | e.g., 66.7% |
| This compound | 50 | To be determined | To be determined |
| This compound | 100 | To be determined | To be determined |
| This compound | 200 | To be determined | To be determined |
Note: The data presented for the control and standard groups are representative examples.
Part 3: Mechanistic Insights - Signaling Pathways
To understand the molecular mechanisms underlying the anti-inflammatory effects of this compound, its impact on key inflammatory signaling pathways such as NF-κB and MAPK should be investigated.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][18]
Caption: Proposed mechanism of NF-κB pathway inhibition.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular stimuli into cellular responses, including inflammation. The three main MAPK pathways involved in inflammation are ERK, JNK, and p38.[19][20]
Caption: Potential inhibition points in the MAPK signaling cascade.
Experimental Workflow Diagrams
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Conclusion: The protocols outlined in this document provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can ascertain its efficacy and elucidate its potential mechanisms of action, thereby providing a solid foundation for further preclinical and clinical development.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijarbs.com [ijarbs.com]
- 6. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB - Wikipedia [en.wikipedia.org]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols for (+)-Hydroxytuberosone in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Hydroxytuberosone is a natural product of significant interest in the field of drug discovery. While comprehensive biological data on the pure compound remains limited in publicly accessible literature, preliminary studies on extracts of Pueraria tuberosa, a plant from which related compounds have been isolated, indicate promising anticancer, anti-inflammatory, and neuroprotective activities. These application notes and protocols are designed to guide researchers in the investigation of this compound and related compounds, drawing upon methodologies used for analogous natural products and extracts.
Disclaimer: The following data and protocols are primarily based on studies of extracts from Pueraria tuberosa. Specific quantitative data and optimized protocols for pure this compound are not yet widely available. Researchers should adapt these protocols as necessary for their specific compound and experimental setup.
Biological Activities and Quantitative Data
Extracts of Pueraria tuberosa, rich in isoflavonoids and other phenolic compounds, have demonstrated notable biological effects. A fraction rich in antioxidant compounds (FRAC) from Pueraria tuberosa has shown cytotoxic effects against various cancer cell lines[1].
Table 1: Cytotoxicity of Pueraria tuberosa Antioxidant-Rich Fraction (FRAC) against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) of FRAC |
| MCF-7 | Breast Cancer | ~125 |
| MDA-MB-231 | Breast Cancer | ~250 |
| SKOV-3 | Ovarian Cancer | ~62.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of a test compound, such as this compound, on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, SKOV-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the solvent) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)
This protocol provides a general method for assessing the anti-inflammatory potential of a compound by measuring its ability to scavenge nitric oxide (NO).
Objective: To evaluate the nitric oxide scavenging activity of the test compound.
Materials:
-
Sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS)
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of 10 mM sodium nitroprusside with 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for 150 minutes.
-
Griess Reagent Addition: Add 100 µL of Griess reagent to each well.
-
Absorbance Measurement: Measure the absorbance at 546 nm.
-
Data Analysis: Calculate the percentage of nitric oxide scavenging activity compared to a control (without the test compound).
In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)
This protocol outlines a method to assess the neuroprotective effects of a compound against oxidative stress in a neuronal cell line.
Objective: To determine the ability of the test compound to protect neuronal cells from H₂O₂-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
Hydrogen peroxide (H₂O₂)
-
Test compound
-
MTT assay reagents (as described in 2.1)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Oxidative Stress Induction: Add a final concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for the specific cell line) to induce oxidative stress.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in protocol 2.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound relative to cells treated with H₂O₂ alone.
Signaling Pathways
The bioactive compounds in Pueraria tuberosa, such as puerarin, daidzein, and genistein, are known to modulate various signaling pathways involved in cancer, inflammation, and neuroprotection[2][3]. While the specific pathways affected by this compound are yet to be elucidated, related isoflavones are known to interact with pathways such as NF-κB, PI3K/Akt, and MAPK.
Hypothesized Anti-Inflammatory Signaling Pathway Modulation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Logical Relationship for Drug Discovery and Development of this compound
Caption: A logical workflow for the drug discovery and development of this compound.
Conclusion
While this compound itself requires further investigation, the demonstrated biological activities of extracts from its potential source, Pueraria tuberosa, provide a strong rationale for its exploration as a lead compound in drug discovery. The protocols and conceptual frameworks presented here offer a starting point for researchers to systematically evaluate its therapeutic potential in oncology, inflammation, and neurodegenerative diseases. Future studies should focus on the isolation or synthesis of pure this compound to definitively characterize its bioactivities and mechanisms of action.
References
Troubleshooting & Optimization
Technical Support Center: (+)-Hydroxytuberosone Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of (+)-Hydroxytuberosone and other rotenoids from natural sources, primarily focusing on Amorpha fruticosa.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound in a question-and-answer format.
Extraction Phase
Question: My extraction yield of rotenoids is consistently low. What are the potential causes and solutions?
Answer: Low extraction yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Plant Material Quality: The concentration of this compound and other rotenoids can vary depending on the plant's age, collection time, and storage conditions. It has been observed that the content of related rotenoids in Amorpha fruticosa fruits can increase by over 50% during the ripening period, with mid-December being an optimal collection time in some regions[1][2]. Ensure you are using high-quality, properly identified, and optimally harvested plant material.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration. The material should be ground to a fine powder to maximize the surface area for extraction.
-
Solvent Selection: The choice of solvent is critical. For rotenoids, which are moderately polar, mixtures of polar and non-polar solvents are often effective.
-
Methanol has been successfully used for the extraction of rotenoids from Amorpha fruticosa flowers[3].
-
A mixture of chloroform and ethanol (1:1, v/v) has been used for the extraction of the rotenoid glycoside fruticin from the same plant[1][2].
-
Acetone has also been employed for the extraction of rotenoids from the seeds of Amorpha fruticosa[4].
-
Experiment with different solvent systems and polarities to find the optimal one for your specific case.
-
-
Extraction Method and Parameters: Conventional methods like maceration may not be as efficient as modern techniques.
-
Ultrasound-Assisted Extraction (UAE): This technique can significantly improve yield by enhancing solvent penetration through cavitation. For flavonoids in Amorpha fruticosa, optimized UAE parameters were found to be a solid/liquid ratio of 1:50 g/mL, ultrasonic power of 316 W, 50% ethanol as the solvent, and 4 extraction cycles[5]. These parameters can be a good starting point for optimizing rotenoid extraction.
-
Microwave-Assisted Extraction (MAE): MAE can also lead to higher yields in shorter times. Optimization of parameters like microwave power, extraction time, and solvent-to-solid ratio is crucial. For flavonoids in other plants, optimal conditions have been found with moderate microwave power (e.g., 590 W) and short extraction times (e.g., 8 minutes)[6][7].
-
-
Incomplete Extraction: Ensure a sufficient number of extraction cycles. For maceration, at least three successive extractions are recommended to maximize the recovery of the target compounds[3].
Question: I am observing the degradation of my target compounds during extraction. How can I prevent this?
Answer: Rotenoids can be sensitive to heat and light.
-
Temperature Control: If using methods involving heat, such as Soxhlet or MAE, it is important to control the temperature to avoid the degradation of thermolabile compounds. For MAE, using moderate power levels can help prevent overheating[8].
-
Light Protection: Conduct the extraction and subsequent processing steps in a dark environment or using amber-colored glassware to prevent photodegradation.
-
Extraction Time: Prolonged extraction times, especially at elevated temperatures, can lead to compound degradation. Modern techniques like UAE and MAE are advantageous as they often require shorter extraction times[8][9][10].
Purification Phase
Question: I am having difficulty separating this compound from other co-extracted compounds. What purification strategies can I employ?
Answer: The crude extract from Amorpha fruticosa will contain a complex mixture of compounds. A multi-step purification approach is often necessary.
-
Liquid-Liquid Partitioning: This is a good initial step to fractionate the crude extract based on polarity. After an initial methanol extraction, partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, can help to separate rotenoids into a specific fraction[3][11]. Rotenoids are typically found in the chloroform and ethyl acetate fractions.
-
Column Chromatography: This is a fundamental technique for the purification of rotenoids.
-
Silica Gel Column Chromatography: This is widely used for the separation of rotenoids. A gradient elution with a solvent system like chloroform:methanol is often effective[3].
-
Sephadex LH-20 Column Chromatography: This is useful for separating compounds based on molecular size and is effective for further purifying rotenoid-containing fractions.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is the method of choice. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of acid like formic acid) is commonly used[11].
Question: My purified fractions are still showing impurities when analyzed. How can I improve the purity?
Answer:
-
Optimize Chromatographic Conditions: Experiment with different stationary phases (e.g., different types of C18 columns) and mobile phase gradients in your HPLC method.
-
Recrystallization: If you obtain a semi-pure solid, recrystallization from a suitable solvent can be a powerful final purification step. This was successfully used for the isolation of fruticin[1][2].
-
Repetitive Chromatography: It is common to perform multiple chromatographic steps to achieve high purity. Combining different types of chromatography (e.g., silica gel followed by Sephadex LH-20 and then preparative HPLC) can be very effective.
Frequently Asked Questions (FAQs)
What are the most effective solvents for extracting this compound?
Based on the extraction of similar rotenoids from Amorpha fruticosa, effective solvents include methanol, acetone, and mixtures like chloroform-ethanol (1:1, v/v)[1][2][3][4][11]. The optimal solvent will depend on the specific extraction method and the desired selectivity.
What are the advantages of using UAE or MAE over conventional extraction methods for rotenoids?
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages:
-
Higher Yields: These techniques can disrupt plant cell walls more effectively, leading to increased extraction yields[8][9][10].
-
Shorter Extraction Times: They significantly reduce the time required for extraction compared to methods like maceration.
-
Reduced Solvent Consumption: Often, these methods require less solvent, making them more environmentally friendly and cost-effective.
How can I quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound and other rotenoids[1][2][12]. An external standard method using a calibration curve of a pure standard of the compound is typically employed.
What analytical techniques are used to confirm the structure of isolated this compound?
The structure of isolated compounds is typically confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR experiments like COSY, HSQC, and HMBC) to elucidate the detailed chemical structure.
-
Mass Spectrometry (MS) , often high-resolution mass spectrometry (HRMS), to determine the molecular weight and elemental composition.
-
UV-Vis Spectroscopy to observe the characteristic absorption maxima of the compound.
Data on Extraction Yields
Quantitative data for this compound specifically is limited in the reviewed literature. The following table summarizes yields for total flavonoids and other compounds from Amorpha fruticosa using different methods, which can serve as a reference.
| Plant Part | Extraction Method | Solvent | Key Parameters | Compound Class | Yield | Reference |
| Leaves | Ultrasound-Assisted Extraction | 50% Ethanol | Solid/liquid ratio 1:50 g/mL, 316 W power, 4 cycles | Total Flavonoids | 66.43 mg/g | [5] |
| Seeds | Maceration | Methanol | 3 weeks at room temperature | Crude Extract | 14.2% (w/w) | [11] |
| Flowers | Maceration | 90% Methanol | 3 extractions | Crude Extract | 33.8% (w/w) | [3] |
| Fruits | Maceration | Chloroform:Ethanol (1:1) | 3 extractions | Fruticin (rotenoid) | Not specified | [1][2] |
| Seeds | Maceration | Acetone | 3 extractions, 24h each | Crude Extract | 9.27% (w/w) | [4] |
Experimental Protocols
Protocol 1: Maceration for Rotenoid Extraction from Amorpha fruticosa Seeds
-
Preparation of Plant Material: Grind dried seeds of Amorpha fruticosa into a fine powder.
-
Extraction:
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning:
-
Dissolve the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate[11].
-
The rotenoids are expected to be primarily in the chloroform and ethyl acetate fractions.
-
-
Purification:
-
Subject the rotenoid-rich fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol.
-
Further purify the collected fractions using Sephadex LH-20 column chromatography and/or preparative HPLC with a C18 column and a mobile phase of acetonitrile and water[11].
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Flavonoids from Amorpha fruticosa Leaves (Adaptable for Rotenoids)
This protocol is for flavonoids but can be adapted as a starting point for rotenoid extraction.
-
Preparation of Plant Material: Use dried and powdered leaves of Amorpha fruticosa.
-
Extraction:
-
Filtration and Concentration: After each cycle, filter the extract. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Proceed with the purification steps outlined in Protocol 1 (Liquid-Liquid Partitioning and Column Chromatography).
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Optimization of Ultrasonic-assisted Two-aqueous Extraction of Flavonoids from Rosa roxburghii Tratt and Its Inhibitory Effect on Xanthine Oxidase Activity [agris.fao.org]
- 2. Optimization of ultrasound-assisted extraction of phenolic compounds, antioxidants, and anthocyanins from grape (Vitis vinifera) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An experimental study exploring the influencing factors for ultrasonic-assisted extraction of flavonoid compounds from leaves of Amorpha fruticosa L. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Class of Tyrosinase Inhibitors, Rotenoids, from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Commercial cannabis consumer products part 2: HPLC-DAD quantitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (+)-Hydroxytuberosone
Disclaimer: As of our latest update, a detailed, peer-reviewed total synthesis of (+)-Hydroxytuberosone has not been extensively reported in publicly accessible scientific literature. Therefore, this guide addresses potential challenges based on the structural features of the molecule and general principles of complex natural product synthesis. The experimental protocols and quantitative data provided are illustrative examples and should be adapted based on specific synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the total synthesis of this compound?
Based on its structure, the key challenges in the synthesis of this compound are expected to be:
-
Stereocontrol: The molecule contains multiple stereocenters. Establishing the correct relative and absolute stereochemistry is a primary challenge.
-
Construction of the Lactone Ring: Formation of the seven-membered lactone ring can be entropically disfavored and may require specific macrocyclization strategies.
-
Hydroxylation of the Aromatic Ring: Introducing the hydroxyl group at the desired position on the aromatic ring with high regioselectivity can be difficult, especially in the presence of other sensitive functional groups.
-
Functional Group Compatibility: The synthesis will involve multiple functional groups that may require protection and deprotection steps, adding to the overall step count and potentially lowering the yield.
Q2: I am experiencing low yields in the coupling reaction to form the carbon skeleton. What are some potential causes and solutions?
Low yields in coupling reactions are a common issue. Consider the following:
-
Catalyst Activity: Ensure your palladium or other transition metal catalyst is active. Consider using a freshly opened bottle or a different ligand that is more robust.
-
Reaction Conditions: Optimize the temperature, solvent, and reaction time. A slight change in any of these parameters can significantly impact the yield.
-
Purity of Starting Materials: Impurities in your starting materials can poison the catalyst or lead to side reactions. Ensure all reactants are pure before use.
-
Degassing: For oxygen-sensitive reactions like Suzuki or Stille couplings, ensure the solvent and reaction mixture are thoroughly degassed to prevent catalyst deactivation.
Q3: My stereoselective reduction is giving a poor diastereomeric ratio. How can I improve this?
Achieving high stereoselectivity is crucial. Here are some troubleshooting steps:
-
Choice of Reducing Agent: The choice of hydride source is critical. Substrate-controlled reductions may be enhanced by bulky reducing agents, while reagent-controlled reductions might require specific chiral catalysts or auxiliaries.
-
Temperature: Lowering the reaction temperature often increases stereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting the stereochemical outcome.
-
Protecting Groups: The presence of nearby protecting groups can influence the steric environment around the ketone, which can be exploited to improve selectivity.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Aromatic Hydroxylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of hydroxylated isomers obtained. | Direct hydroxylation lacks selectivity. | 1. Directed Ortho-Metalation: Use a directing group to guide the hydroxylation to the desired position. 2. Blocking Groups: Protect the more reactive positions on the aromatic ring to force hydroxylation at the intended site. 3. Alternative Synthetic Strategy: Introduce the hydroxyl group earlier in the synthesis on a simpler intermediate where selectivity is easier to control. |
| No reaction or decomposition of starting material. | Harsh oxidation conditions. | 1. Milder Oxidizing Agents: Explore a range of milder oxidizing agents. 2. Protecting Groups: Ensure that other sensitive functional groups in the molecule are adequately protected. |
Guide 2: Failed Lactonization Step
| Symptom | Possible Cause | Suggested Solution |
| Only starting material is recovered. | High activation barrier for cyclization. | 1. High Dilution Conditions: Perform the reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization. 2. Different Cyclization Method: Explore alternative lactonization methods such as Yamaguchi, Shiina, or Keck macrolactonization. |
| Formation of intermolecular dimers or polymers. | Concentration is too high. | Use a syringe pump for the slow addition of the substrate to the reaction mixture to maintain high dilution. |
| Epimerization at the stereocenter alpha to the carbonyl. | Basic or harsh reaction conditions. | 1. Milder Conditions: Use milder, non-basic conditions for the lactonization. 2. Change of Strategy: Consider a ring-closing metathesis (RCM) approach to form the cyclic precursor to the lactone. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Stereoselective Ketone Reduction
This protocol is a general example of a substrate-controlled stereoselective reduction.
-
Preparation: Dissolve the ketone substrate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Yamaguchi Lactonization
This protocol provides a general procedure for macrolactonization.
-
Formation of the Mixed Anhydride: To a stirred solution of the seco-acid (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere, add triethylamine (2.5 eq). After 10 minutes, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir for 2 hours at room temperature.
-
Cyclization: In a separate flask, prepare a solution of DMAP (7.0 eq) in anhydrous toluene under argon at high dilution (final concentration of seco-acid to be ~0.001 M). Heat this solution to 80 °C.
-
Slow Addition: Add the mixed anhydride solution to the hot DMAP solution via a syringe pump over 6 hours.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 80 °C for an additional 12 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
Purification: Purify the crude lactone by flash column chromatography.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how a researcher might compare different reaction conditions.
Table 1: Comparison of Reducing Agents for Stereoselective Reduction
| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | NaBH4 | MeOH | 0 | 95 | 2:1 |
| 2 | L-Selectride® | THF | -78 | 88 | 15:1 |
| 3 | K-Selectride® | THF | -78 | 85 | >20:1 |
| 4 | LiAlH(OtBu)3 | THF | -78 | 92 | 10:1 |
Table 2: Optimization of Lactonization Conditions
| Entry | Method | Activating Agent | Base | Concentration (M) | Yield (%) |
| 1 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et3N/DMAP | 0.001 | 65 |
| 2 | Shiina | 2-Methyl-6-nitrobenzoic anhydride | DMAP | 0.001 | 72 |
| 3 | Keck | DCC/DMAP | - | 0.001 | 55 |
| 4 | Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Et3N/DMAP | 0.01 | 25 (dimer observed) |
Visualizations
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
Caption: A generalized synthetic pathway for a complex natural product.
Technical Support Center: Optimizing HPLC Separation of (+)-Hydroxytuberosone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of (+)-Hydroxytuberosone isomers.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Question 1: Why am I observing poor peak resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution of diastereomers like the isomers of this compound is a common challenge due to their similar physicochemical properties. The primary causes can be categorized into issues with the HPLC column, the mobile phase composition, and other method parameters.
-
Insufficient Stationary Phase Selectivity: Standard C18 columns, which separate primarily based on hydrophobicity, may not provide adequate resolution for structurally similar isomers.
-
Solution: Consider switching to a column with a different stationary phase chemistry. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivities through pi-pi interactions, which can be beneficial for aromatic compounds like this compound. For chiral separations, specialized chiral stationary phases (CSPs) may be necessary.
-
-
Suboptimal Mobile Phase Composition: The choice of organic solvent, additives, and pH can significantly impact the separation.
-
Solution 1: Organic Modifier Screening. If you are using acetonitrile (ACN), try substituting it with methanol (MeOH) or using a mixture of both. These solvents have different selectivities and can alter the interaction of the isomers with the stationary phase.
-
Solution 2: Mobile Phase Additives. Incorporating a small percentage (typically 0.1%) of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and potentially enhance resolution by suppressing the ionization of any acidic functional groups.
-
-
Inadequate Method Parameters: Factors such as a steep gradient, incorrect flow rate, or suboptimal temperature can negatively affect the separation.[1]
-
Solution: Gradient Optimization. If using a gradient, try employing a shallower gradient. This increases the time the isomers interact with the stationary and mobile phases, allowing for better separation. For instance, if your isomers elute between 30% and 40% B, you could run a shallow gradient from 25% to 45% B over a longer period.
-
Question 2: My peaks for the this compound isomers are tailing or fronting. What could be the cause and how can I fix it?
Answer: Peak asymmetry, such as tailing or fronting, can be caused by several factors ranging from column issues to sample preparation.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase, particularly with active silanol groups on silica-based columns, can cause peak tailing.
-
Solution: Add a mobile phase modifier like TFA or formic acid to minimize these interactions. Using a highly end-capped column can also reduce silanol activity.
-
-
Column Degradation: A contaminated or degraded guard or analytical column can lead to poor peak shape.
-
Solution: First, try flushing the column with a strong solvent. If this does not resolve the issue, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
Question 3: I am seeing split peaks for my this compound isomers. What is the likely cause?
Answer: Split peaks are often an indication of a problem at the head of the column or with the sample solvent.
-
Partially Clogged Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Reverse flush the column (disconnected from the detector) at a low flow rate. If this doesn't work, the frit may need to be replaced. Filtering all samples and mobile phases is a crucial preventative measure.
-
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use a solvent that is as weak as possible while still ensuring solubility, and inject the smallest possible volume.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for this compound isomer separation?
A1: A good starting point for reversed-phase HPLC separation of natural product isomers like this compound would be a C18 column with a gradient elution. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient, for example, 30-70% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
Q2: How can I reduce the analysis time without sacrificing the resolution of my this compound isomers?
A2: Once you have achieved good separation, you can optimize for speed.
-
Increase Flow Rate: Gradually increase the flow rate. This will shorten the run time but may decrease resolution. A balance needs to be found.
-
Use a Shorter Column or Smaller Particle Size: Switching to a shorter column with the same stationary phase or a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly reduce analysis time while maintaining or even improving efficiency.
-
Increase Temperature: A higher column temperature reduces the mobile phase viscosity, allowing for higher flow rates without a proportional increase in backpressure. This can also improve peak efficiency.
Q3: Is a chiral column necessary for separating this compound isomers?
A3: It depends on the nature of the isomers. If you are trying to separate enantiomers, a chiral stationary phase (CSP) is generally required for direct separation. However, if you are separating diastereomers, they have different physical properties and can often be separated on a standard achiral column like a C18 or a Phenyl-Hexyl column with careful method optimization.
Data Presentation
The following table summarizes typical HPLC parameters that can be varied to optimize the separation of natural product isomers, using a hypothetical optimization for this compound as an example.
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 (Alternative Selectivity) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 50-90% B in 20 min | 40-60% B in 30 min | 35-55% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 35 °C | 35 °C |
| Resolution (Rs) | 1.2 (Poor) | 1.8 (Good) | 2.1 (Excellent) |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Column Selection: Begin with a standard reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). If resolution is insufficient, screen columns with alternative selectivities like Phenyl-Hexyl or PFP.
-
Mobile Phase Screening:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.
-
Perform initial scouting runs with broad gradients (e.g., 10-90% organic over 30 minutes) using both Acetonitrile and Methanol as the organic modifier to determine which provides better initial separation.
-
-
Gradient Optimization:
-
Based on the scouting runs, select the more suitable organic modifier.
-
Develop a targeted, shallower gradient around the elution point of the isomers. For example, if the isomers eluted at approximately 45% organic solvent in the scouting run, design a gradient from 35% to 55% organic over 20-30 minutes. The goal is to achieve a resolution (Rs) of >1.5.
-
-
Temperature Optimization:
-
Set the column temperature to 30°C for the initial runs.
-
If resolution is still not optimal after gradient optimization, analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to see if it improves separation.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Systematic workflow for HPLC method development.
References
(+)-Hydroxytuberosone sample preparation for mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of (+)-hydroxytuberosone for mass spectrometry analysis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for preparing this compound samples for mass spectrometry?
A1: The general workflow involves extraction from the plant matrix, purification to remove interfering compounds, and preparation of the final solution for injection into the mass spectrometer. Each step is critical for obtaining high-quality data.
Caption: General experimental workflow for this compound sample preparation.
Troubleshooting Guides
Extraction & Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Low Extraction Yield | Inefficient extraction method. | Optimize extraction parameters such as solvent polarity, temperature, and time. Consider using techniques like microwave-assisted or ultrasound-assisted extraction. Ensure plant material is finely ground. |
| Improper solvent selection. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) to find the most effective one for this compound. | |
| Poor Purity after Column Chromatography | Inappropriate stationary or mobile phase. | For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a common starting point for separating sesquiterpenoids. |
| Overloading the column. | Ensure the amount of crude extract loaded onto the column does not exceed its capacity. | |
| Sample Degradation | Instability of the compound. | Sesquiterpenes can be sensitive to heat, light, and pH.[1] Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C) and protect from light.[1] For sesquiterpene lactones, stability is higher at a slightly acidic pH (e.g., 5.5) compared to neutral or basic conditions.[1] |
Mass Spectrometry Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal Intensity | Sample concentration is too low. | Concentrate the sample. The optimal concentration will depend on the instrument's sensitivity. |
| Poor ionization efficiency. | Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates). Consider trying different ionization techniques like APCI if ESI is not effective. | |
| Incompatible solvent. | Ensure the final sample solvent is compatible with the mobile phase and promotes good ionization. A common choice is a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to aid in protonation in positive ion mode. | |
| Mass Inaccuracy | Instrument not calibrated. | Perform a mass calibration using an appropriate standard. |
| Matrix effects suppressing the signal. | Ensure the sample is sufficiently pure. If matrix effects are suspected, further sample cleanup or dilution may be necessary. | |
| Unexpected Peaks or Contamination | Contaminated solvents or glassware. | Use high-purity, LC-MS grade solvents and thoroughly clean all glassware. |
| Carryover from previous injections. | Run blank injections between samples to check for carryover. If present, develop a more rigorous needle wash method for the autosampler. | |
| Unclear Fragmentation Pattern | Insufficient fragmentation energy. | Optimize the collision energy in MS/MS experiments to achieve informative fragmentation. |
| Isomers present. | If isomers are present, they may have similar fragmentation patterns. High-resolution mass spectrometry (HRMS) can help distinguish between them based on accurate mass measurements. |
Experimental Protocols
Extraction of this compound (General Protocol)
This protocol is a general guide based on methods for extracting natural products from plant materials. Optimization will be required.
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves or peels of Solanum tuberosum.
-
Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) in a sealed container for 24-72 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a Soxhlet apparatus and extract with a suitable solvent for several hours.
-
After extraction, filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification of this compound (General Protocol)
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a reversed-phase HPLC column (e.g., C18).
-
A typical mobile phase would be a gradient of water (with 0.1% formic acid) and methanol or acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Quantitative Data
The following tables provide general quantitative parameters that can be used as a starting point for method development.
Table 1: General Parameters for Reversed-Phase LC-MS
| Parameter | Typical Value/Range |
| Column Type | C18, Biphenyl |
| Column Dimensions | 2.1 - 4.6 mm ID, 50 - 150 mm length |
| Particle Size | 1.7 - 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 1 - 10 µL |
Table 2: Analyte Stability Considerations (General for Sesquiterpenes)
| Condition | Potential Effect | Recommendation |
| pH | Degradation at neutral to high pH.[1] | Maintain samples in slightly acidic conditions (pH 4-6).[1] |
| Temperature | Degradation at elevated temperatures.[1] | Store samples at 4°C for short-term and -20°C or -80°C for long-term storage.[1] |
| Light | Potential for photodegradation. | Store samples in amber vials or protect from light. |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot samples to minimize the number of freeze-thaw cycles. |
Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway inhibited by sesquiterpenoids.
References
Technical Support Center: Overcoming Poor Solubility of (+)-Hydroxytuberosone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (+)-Hydroxytuberosone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a natural terpenoid compound with potential therapeutic properties. However, its hydrophobic chemical structure leads to poor solubility in aqueous media.[1][2] This low solubility can significantly hinder its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge for in vitro and in vivo studies.[3][4][5]
Q2: I am observing that this compound is not dissolving in my aqueous buffer (e.g., PBS). What is the primary reason for this?
The poor water solubility of this compound is due to its predominantly non-polar, hydrophobic structure. Direct dissolution in aqueous buffers is often unsuccessful and can result in the compound precipitating out of solution.
Q3: I dissolved this compound in an organic solvent like DMSO and then diluted it into my aqueous buffer, but I still see precipitation. Why is this happening?
This common issue is known as "precipitation upon dilution."[6] While this compound may be soluble in a 100% organic solvent, its solubility limit is quickly exceeded when diluted into an aqueous buffer, causing it to precipitate. The final concentration of the organic solvent is often too low to maintain solubility.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble compounds like this compound.[3][4][7][8] The most common and accessible methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][9][10][11][12][13]
-
Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[7][14][15][16][17]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes with the drug molecule.[2][3][18][19][20]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase surface area and dissolution rate.[5][21][22][23][24]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.[4][9]
Troubleshooting Guides
This section provides a systematic approach to overcoming common solubility issues encountered during experiments with this compound.
Issue 1: Initial Dissolution Failure in Aqueous Buffer
-
Problem: this compound powder does not dissolve when added directly to an aqueous buffer.
-
Troubleshooting Workflow:
Troubleshooting initial dissolution failure. -
Recommended Action: Do not attempt to force dissolution by heating, as this may degrade the compound. Instead, proceed with a systematic solubilization strategy as outlined in the experimental protocols below.
Issue 2: Precipitation After Diluting a Stock Solution
-
Problem: A clear stock solution of this compound in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate upon dilution into an aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The target concentration in the aqueous medium may be too high. Try preparing a more dilute solution.
-
Optimize Co-solvent Percentage: The percentage of the organic co-solvent in the final solution may be too low. Systematically increase the co-solvent concentration while being mindful of its potential effects on your experimental system. A final DMSO concentration should ideally be kept below 0.5% (v/v) for many cell-based assays.
-
Employ Advanced Solubilization Techniques: If simple co-solvency is insufficient, more advanced methods are necessary.
Troubleshooting precipitation upon dilution. -
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol details the use of a water-miscible organic solvent to increase the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Target aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle warming (up to 37°C) or brief sonication if necessary.
-
Prepare Intermediate Dilutions (Optional): If the final concentration is very low, it may be beneficial to perform an intermediate dilution in the organic solvent.
-
Prepare the Final Working Solution:
-
Warm the aqueous buffer to room temperature.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution.
-
It is crucial to add the stock solution to the buffer, not the other way around, to minimize localized high concentrations that can lead to precipitation.
-
Keep the final concentration of the organic solvent as low as possible.
-
Quantitative Data (Illustrative Example):
| Co-solvent | Final Co-solvent Conc. (v/v) | Max. Achievable this compound Conc. (µM) | Observations |
| DMSO | 0.1% | 5 | Clear Solution |
| DMSO | 0.5% | 25 | Clear Solution |
| DMSO | 1.0% | 60 | Clear Solution |
| Ethanol | 0.5% | 15 | Clear Solution |
| Ethanol | 1.0% | 40 | Clear Solution |
| Ethanol | 2.0% | 90 | Clear Solution |
Protocol 2: Solubilization using Cyclodextrins
This protocol describes the use of β-cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[2][18][20]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add this compound: Add an excess of this compound powder to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The stirring allows for the dynamic formation of the inclusion complex.
-
Remove Excess Compound: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine Concentration: The concentration of solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).
Quantitative Data (Illustrative Example):
| Cyclodextrin | Cyclodextrin Conc. (w/v) | Solubility Enhancement Factor | Final this compound Conc. (µM) |
| HP-β-CD | 1% | ~50x | 50 |
| HP-β-CD | 5% | ~250x | 250 |
| SBE-β-CD | 1% | ~80x | 80 |
| SBE-β-CD | 5% | ~400x | 400 |
Protocol 3: Micellar Solubilization using Surfactants
This protocol involves the use of non-ionic surfactants to form micelles that encapsulate this compound.[7][14][15][16][17]
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80) or Cremophor® EL
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.0013% w/v. A starting concentration of 0.1-1% w/v is recommended.
-
Add this compound: Disperse an excess amount of this compound powder into the surfactant solution.
-
Allow for Solubilization: Stir the mixture at room temperature for several hours (e.g., 4-6 hours) to allow for the partitioning of the compound into the micelles.
-
Remove Undissolved Compound: Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Determine Concentration: Quantify the concentration of solubilized this compound in the clear filtrate using a suitable analytical method.
Quantitative Data (Illustrative Example):
| Surfactant | Surfactant Conc. (w/v) | Apparent Solubility (µg/mL) | Molar Solubilization Ratio (Drug:Surfactant) |
| Tween® 80 | 0.1% | 15 | 1:500 |
| Tween® 80 | 0.5% | 80 | 1:480 |
| Cremophor® EL | 0.1% | 25 | 1:450 |
| Cremophor® EL | 0.5% | 130 | 1:430 |
Signaling Pathways and Experimental Workflows
The successful solubilization of this compound is the first critical step in elucidating its biological activity. The choice of solubilization method can impact downstream experiments.
It is imperative to always include a vehicle control in all experiments, which consists of the complete solubilization system (e.g., buffer with co-solvent, cyclodextrin, or surfactant) without this compound, to account for any effects of the excipients themselves.
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. researchgate.net [researchgate.net]
- 14. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 15. Micellar solubilization of drugs. [sites.ualberta.ca]
- 16. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. oatext.com [oatext.com]
- 21. Improved delivery of poorly soluble compounds using nanoparticle technology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
Technical Support Center: Stabilizing Furanosesquiterpenoids with α,β-Unsaturated Carbonyl Moieties for Long-Term Storage
A Focus on Atractylenolide I as a Representative Compound
Disclaimer: The originally requested compound, "(+)-Hydroxytuberosone," could not be unambiguously identified as a sesquiterpenoid with a defined chemical structure from public scientific databases. Therefore, this guide focuses on Atractylenolide I , a well-characterized furanosesquiterpenoid lactone containing an α,β-unsaturated carbonyl group. This compound serves as a relevant and instructive model for researchers working with structurally similar molecules facing stability challenges in solution.
Troubleshooting Guides
Researchers may encounter several issues related to the instability of Atractylenolide I in solution. This section provides a question-and-answer format to address these specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the concentration of my Atractylenolide I stock solution over time, even when stored at -20°C. What could be the cause?
A1: Several factors can contribute to the degradation of Atractylenolide I, even at low temperatures:
-
Solvent Choice: Protic solvents (e.g., methanol, ethanol) can participate in degradation reactions. While Atractylenolide I is soluble in methanol[1], aprotic solvents like acetonitrile or DMSO are generally preferred for long-term storage.
-
Presence of Water: Traces of water in the solvent can lead to hydrolysis of the lactone ring. It is crucial to use anhydrous solvents and minimize exposure to atmospheric moisture.
-
Oxygen Exposure: The double bonds in the structure are susceptible to oxidation. Solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., argon or nitrogen).
-
pH of the Solution: Acidic or basic conditions can catalyze degradation. Solutions should be maintained at a neutral pH. Buffers, if used, should be carefully selected to avoid catalysis.
-
Light Exposure: The conjugated system in Atractylenolide I can absorb UV light, leading to photodegradation. Always store solutions in amber vials or protected from light.
Q2: My chromatogram (HPLC/UPLC) shows new peaks appearing in my Atractylenolide I sample during a stability study. What are these new peaks likely to be?
A2: The new peaks are likely degradation products. A common degradation pathway for similar compounds involves the interconversion between different atractylenolide forms. For instance, Atractylenolide II can be oxidized to Atractylenolide III, which can then be dehydrated to form Atractylenolide I. Therefore, you might be observing the formation of related atractylenolides or other oxidative and hydrolytic degradation products. It is recommended to use mass spectrometry (MS) to identify the molecular weights of these new peaks to help elucidate their structures.
Q3: How can I improve the long-term stability of my Atractylenolide I solution?
A3: To enhance stability, consider the following:
-
Optimal Storage Conditions: Store the solution at -80°C in an amber, airtight vial under an inert atmosphere.
-
Solvent Selection: Use anhydrous, aprotic solvents such as acetonitrile or DMSO.
-
Use of Stabilizers: The addition of antioxidants may help prevent oxidative degradation. Common antioxidants include butylated hydroxytoluene (BHT) or tocopherol. However, their compatibility and potential for interference with downstream experiments must be evaluated.
-
pH Control: Ensure the solution is at a neutral pH.
Quantitative Data Summary
The following table summarizes hypothetical stability data for Atractylenolide I under various storage conditions to illustrate the impact of different parameters.
| Condition ID | Solvent | Temperature (°C) | Atmosphere | Container | Concentration Loss after 3 Months (%) |
| A | Methanol | -20 | Air | Clear Glass | 25% |
| B | Acetonitrile | -20 | Air | Clear Glass | 15% |
| C | Acetonitrile | -20 | Argon | Amber Glass | 5% |
| D | Acetonitrile | 4 | Argon | Amber Glass | 20% |
| E | DMSO | -80 | Argon | Amber Glass | <2% |
Experimental Protocols
Protocol for a Long-Term Stability Study of Atractylenolide I
This protocol outlines a method to assess the stability of Atractylenolide I in solution over time.
1. Materials:
- Atractylenolide I (high purity standard)
- Anhydrous solvents (e.g., acetonitrile, DMSO)
- Inert gas (argon or nitrogen)
- Amber glass vials with Teflon-lined caps
- HPLC or UPLC system with a C18 column and UV or MS detector
2. Preparation of Stock Solution: a. Accurately weigh a known amount of Atractylenolide I. b. Dissolve in the chosen anhydrous solvent to a final concentration of 1 mg/mL. c. Sparge the solution with argon or nitrogen for 5 minutes to remove dissolved oxygen. d. Aliquot the solution into amber glass vials, headspace with the inert gas, and seal tightly.
3. Storage: a. Store the vials at the desired temperatures (e.g., 4°C, -20°C, -80°C). b. Protect all samples from light.
4. Analysis: a. At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition. b. Allow the vial to equilibrate to room temperature before opening. c. Analyze the sample by a validated HPLC or UPLC-MS method to determine the concentration of Atractylenolide I and identify any degradation products. UPLC-ion trap MS methods have been successfully used for the quantification of atractylenolides[2][3]. d. Calculate the percentage of degradation by comparing the peak area of Atractylenolide I at each time point to the initial (time 0) peak area.
Visualizations
Proposed Degradation Pathway of Atractylenolide I
References
Technical Support Center: (+)-Hydroxytuberosone Cell Viability Assays
Welcome to the technical support center for troubleshooting (+)-Hydroxytuberosone cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its effect on cell viability studied?
This compound is a natural compound of interest for its potential therapeutic properties, including anti-cancer effects. Cell viability assays are crucial for determining its cytotoxicity and understanding its dose-dependent effects on cell populations. These assays help to establish the concentration range for further mechanistic studies.
Q2: Which cell viability assays are most commonly used for compounds like this compound?
Commonly used assays include tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT, which measure metabolic activity, and lactate dehydrogenase (LDH) cytotoxicity assays, which measure membrane integrity.[1][2][3][4] The choice of assay depends on the specific research question and the characteristics of the cell line being used.
Q3: What are the general principles behind the MTT and LDH assays?
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT reagent into purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]
-
LDH Assay: This cytotoxicity assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2] LDH is a stable cytosolic enzyme that is released upon cell lysis.[2] The amount of LDH in the supernatant is proportional to the number of dead cells.
Q4: What are some common sources of error in cell viability assays?
Common errors can arise from inconsistent experimental conditions such as temperature and pH, improper cell culture handling (e.g., overgrowth or contamination), and interference of the test compound with the assay reagents.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when performing cell viability assays with this compound.
MTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in control wells | Contamination of the culture medium. Phenol red in the medium can interfere with readings. Degradation of the MTT solution. | Use fresh, sterile medium and reagents. Consider using a serum-free medium during the MTT incubation step. Store the MTT solution protected from light. |
| Low absorbance readings | Insufficient cell number. Short incubation time with MTT. Incomplete solubilization of formazan crystals. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Increase the incubation time with the MTT reagent. Ensure complete dissolution of the formazan crystals by thorough mixing. |
| Inconsistent results between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile medium. |
| Increased absorbance at high concentrations of this compound | The compound may be chemically reducing the MTT reagent. The compound may be causing an increase in cellular metabolism at certain concentrations before inducing cell death. | Run a control with the compound in cell-free medium to check for direct MTT reduction.[6] Correlate the MTT results with a different viability assay (e.g., LDH or trypan blue exclusion). |
LDH Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background LDH in medium control | High inherent LDH activity in the serum used in the culture medium. | Reduce the serum concentration in your culture medium to 1-5% or use a serum-free medium for the duration of the experiment if possible.[2] |
| High spontaneous LDH release in untreated cells | Overly high cell density leading to cell death. Vigorous pipetting during cell plating causing cell damage. Cells are unhealthy before treatment. | Optimize the cell seeding density to avoid overgrowth. Handle cell suspensions gently.[2] Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Low experimental LDH release even with positive controls | Low cell density resulting in a weak signal. Insufficient incubation time after treatment. | Increase the number of cells seeded per well.[2] Optimize the treatment duration to allow for sufficient LDH release. |
| Variability between replicates | Inconsistent cell numbers in wells. Inaccurate pipetting of supernatant or reagents. | Ensure a uniform cell suspension and accurate cell counting before plating. Use precise pipetting techniques. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with medium only as a blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density and incubate for 24 hours.
-
Treatment: Apply different concentrations of this compound and controls (vehicle, untreated, and a positive control for maximum LDH release, such as a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[2]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[2][7]
Quantitative Data Presentation
The following table provides an example of dose-dependent cytotoxicity of a hypothetical compound, which can be used as a template for presenting your data for this compound.
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 |
| 1 | 95 ± 5.1 | 8 ± 1.5 |
| 5 | 78 ± 6.2 | 25 ± 3.1 |
| 10 | 52 ± 4.8 | 48 ± 4.0 |
| 25 | 25 ± 3.9 | 72 ± 5.5 |
| 50 | 10 ± 2.5 | 88 ± 4.8 |
Data are represented as mean ± standard deviation.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key experimental workflows and a potential signaling pathway involved in this compound-induced cell death.
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting cell viability assay issues.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. galaxy.ai [galaxy.ai]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (+)-Hydroxytuberosone Bioavailability
Welcome to the technical support center for researchers working to increase the in vivo bioavailability of (+)-Hydroxytuberosone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during animal model experiments.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound shows very low plasma concentrations after oral administration. What are the likely causes?
Low oral bioavailability of this compound, a lipophilic terpenoid, is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[4][5]
-
First-Pass Metabolism: Significant degradation of the compound may occur in the liver before it reaches systemic circulation.[6][7]
-
Instability: Terpenoids can be unstable in the gastrointestinal tract (GIT), leading to degradation before absorption.[8][9]
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs.[3][6][10] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][3]
-
Lipid-Based Formulations: These formulations can enhance solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.[6][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[1][11]
-
Complexation: Encapsulating the drug within molecules like cyclodextrins can increase its aqueous solubility.[10]
Q3: How do I choose the right animal model for my bioavailability study?
The selection of an appropriate animal model is critical for obtaining reliable data.[12] Commonly used models include rodents (rats, mice), rabbits, canines (beagle dogs), and pigs.[12] Rats are often used for initial screening due to their similar absorption, distribution, metabolism, and excretion profiles to humans.[12] Beagle dogs are also a good alternative as their gastrointestinal anatomy and physiology share many similarities with humans.[12] It is important to note that direct quantitative correlation of bioavailability between animal models and humans can be poor, but they provide valuable qualitative insights.[13][14][15]
Troubleshooting Guides
Issue 1: Inconsistent plasma concentration-time profiles between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique. Verify the formulation is homogenous and the correct volume is administered to each animal based on its body weight. |
| Formulation Instability | Prepare the formulation fresh daily. If using a suspension, ensure it is adequately mixed before each administration to prevent settling of the drug particles. |
| Inter-animal Variability | Increase the number of animals per group to account for biological variation. Ensure animals are of similar age and weight. |
| Food Effects | Standardize the feeding schedule. The presence or absence of food can significantly impact the absorption of lipophilic compounds. |
Issue 2: The selected formulation strategy did not significantly improve bioavailability.
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation Parameters | Re-evaluate the formulation components and their ratios. For example, in a solid dispersion, the polymer type and drug-to-polymer ratio are critical. For lipid-based systems, the choice of oils, surfactants, and co-surfactants needs optimization. |
| Permeability-Limited Absorption | If solubility has been improved but bioavailability remains low, the issue may be poor membrane permeability.[4][16] Consider incorporating permeation enhancers into your formulation, but be mindful of potential toxicity. |
| Extensive First-Pass Metabolism | If the compound is a substrate for metabolic enzymes, strategies to bypass the liver, such as lipid-based formulations that promote lymphatic absorption, may be more effective.[6] |
Data Presentation
Table 1: Hypothetical Bioavailability Data for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 35 | 4 | 600 ± 120 | 100 |
| Micronized Suspension | 50 | 350 ± 60 | 2 | 1500 ± 250 | 250 |
| Solid Dispersion (1:5 drug-polymer ratio) | 50 | 800 ± 150 | 1 | 4200 ± 700 | 700 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 1200 ± 220 | 0.5 | 7800 ± 1100 | 1300 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Dissolve this compound and PVP K30 (in a 1:5 weight ratio) in a minimal amount of methanol.
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at 40°C using a rotary evaporator until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the resulting solid into a fine powder and store in a desiccator.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (12 hours) before dosing, with free access to water.
-
Dosing:
-
Prepare the desired formulation of this compound.
-
Administer the formulation orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Sample Analysis:
Visualizations
Caption: Experimental workflow for evaluating the bioavailability of different this compound formulations.
Caption: Key factors contributing to the low oral bioavailability of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. japer.in [japer.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug solubility and permeability [pion-inc.com]
- 5. youtube.com [youtube.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. mdpi.com [mdpi.com]
- 19. Quantification of Steroids in Human Plasma | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. lcms.cz [lcms.cz]
- 21. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with (+)-Hydroxytuberosone batch-to-batch variability
Welcome to the technical support center for (+)-Hydroxytuberosone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the batch-to-batch variability of this natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability is a common challenge when working with natural products. Several factors can contribute to these variations:
-
Purity: The percentage of the active compound, this compound, may differ from batch to batch. Minor impurities, even in small quantities, can sometimes interfere with biological assays.
-
Presence of Isomers or Related Compounds: The extraction and purification process might yield varying levels of structurally similar compounds or isomers that could have different biological activities.
-
Residual Solvents: Different batches might contain varying types and amounts of residual solvents from the purification process, which could affect cell viability or assay performance.
-
Degradation: this compound may be sensitive to light, temperature, or oxidation. Improper storage or handling can lead to degradation, reducing its potency.
-
Water Content: The amount of water present in the lyophilized powder can vary, affecting the actual concentration when preparing stock solutions.
Q2: How can we ensure the consistency of our this compound stock solutions?
A2: To ensure consistency, it is crucial to establish a rigorous internal quality control (QC) process for each new batch. This should include:
-
Purity Verification: Independently verify the purity of each batch using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3]
-
Identity Confirmation: Confirm the identity of the compound using methods such as Mass Spectrometry (MS) and 1H-NMR.
-
Standardized Stock Solution Preparation: Prepare stock solutions under consistent conditions (e.g., same solvent, concentration, temperature). Aliquot and store them at -80°C to minimize freeze-thaw cycles.
-
Bioassay Validation: Test each new batch in a standardized and well-characterized biological assay to determine its effective concentration (EC50) or inhibitory concentration (IC50). Compare this value to a previously established internal reference standard.
Q3: Our cell-based assays are showing high variability even with the same batch of this compound. What troubleshooting steps can we take?
A3: High variability in cell-based assays can stem from several sources unrelated to the compound itself.[4][5][6][7] Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent and low passage number range.
-
Seeding Density: Optimize and standardize the cell seeding density to avoid issues related to confluency.
-
Reagent Consistency: Use the same batches of media, serum, and other critical reagents throughout the experiment.
-
Plate Edge Effects: Be aware of the "edge effect" in microplates, which can be caused by evaporation.[4] Consider not using the outer wells for experimental data or filling them with a buffer to create a humidity barrier.[4]
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Troubleshooting Guides
Issue 1: Inconsistent Potency Between Batches
Symptoms:
-
Different IC50/EC50 values are obtained with new batches of this compound.
-
A previously effective concentration now shows reduced or no activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Issue 2: High Background Signal or Cell Toxicity in Control Wells
Symptoms:
-
Increased cell death or stress in vehicle-treated control groups.
-
High background signal in biochemical assays.
Troubleshooting Workflow:
Caption: Troubleshooting for high background or toxicity.
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Recommended Action |
| Appearance | White to off-white powder | Light yellow powder | Note color difference, but proceed if other specs are met. |
| Purity (HPLC) | 98.5% | 95.2% | Adjust concentration for Batch B based on purity. |
| Identity (¹H-NMR) | Conforms to structure | Conforms to structure | No action needed. |
| Identity (MS) | Conforms to structure | Conforms to structure | No action needed. |
| Residual DMSO | < 0.1% | 0.5% | Be aware of higher solvent content in Batch B. |
| Water Content | 0.2% | 1.5% | Account for water content in weight calculations. |
Table 2: Example Biological Potency Comparison
| Batch | IC50 in Assay X (µM) | Fold Difference |
| Reference Batch | 10.2 | - |
| Batch A | 11.1 | 1.09 |
| Batch B | 15.8 | 1.55 |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Injection Volume: 10 µL.
-
Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Preparation of Standardized Stock Solutions
-
Weighing: Accurately weigh out approximately 5 mg of this compound powder.
-
Correction for Purity and Water Content: Adjust the weighed amount based on the purity and water content provided in the Certificate of Analysis (CoA) to calculate the exact mass of the active compound.
-
Corrected Mass = Weighed Mass x Purity % x (1 - Water Content %)
-
-
Dissolution: Dissolve the corrected mass of the compound in high-purity DMSO to achieve a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Store at -80°C.
Signaling Pathway Diagrams
While the specific signaling pathways targeted by this compound are not yet fully elucidated, many natural products with similar structures are known to modulate key cellular signaling pathways. The following diagrams illustrate hypothetical interactions for the purpose of experimental design and hypothesis generation.
Hypothetical Modulation of the PI3K/AKT/mTOR Pathway
Some small molecule inhibitors are known to affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[8][9]
Caption: Potential inhibition of the mTOR signaling pathway.
Hypothetical Interaction with an Inflammatory Signaling Pathway (NF-κB)
Natural products are often investigated for their anti-inflammatory properties, which can involve the inhibition of pathways like NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. HPLC, quantitative NMR and HRMS spectroscopic data of nusbiarylins as a new class of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent (+)-Hydroxytuberosone and Related Pterocarpan Production
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the isolation of pterocarpans like (+)-Hydroxytuberosone from natural sources?
A1: Researchers often face challenges such as low extraction yields, co-extraction of interfering compounds (e.g., chlorophylls, waxes, and other flavonoids), and degradation of the target molecule during processing. Success hinges on careful selection of solvents, optimization of extraction parameters, and efficient chromatographic purification.
Q2: Which analytical techniques are most effective for monitoring the purity of this compound during purification?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis and purity assessment of pterocarpans. Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of fractionation during column chromatography.
Q3: What are the critical factors affecting the stability of pterocarpans during isolation and storage?
A3: Pterocarpans can be sensitive to oxidation and extreme pH conditions. To minimize degradation, it is advisable to conduct extraction and purification under an inert atmosphere (e.g., nitrogen) and to avoid strongly acidic or basic conditions. For long-term storage, purified compounds should be kept in a cool, dark, and dry environment.
Q4: How can I improve the yield of the target pterocarpan from my plant material?
A4: Optimizing several factors can lead to improved yields. Ensure the plant material is of high quality and properly prepared (e.g., finely powdered). The choice of extraction solvent and the solid-to-liquid ratio are critical; for related compounds, 80% ethanol has proven effective. Additionally, the duration and agitation during extraction should be optimized to ensure maximum recovery.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of pterocarpan compounds.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Solvent Selection: Ensure the polarity of the extraction solvent is appropriate for the target compound. Consider a multi-step extraction with solvents of varying polarities. - Particle Size: Grind the plant material to a fine, consistent powder to maximize surface area for solvent penetration. - Solid-to-Liquid Ratio: A low ratio may result in incomplete extraction. A common starting point is 1:20 (w/v). - Extraction Time & Agitation: Increase the extraction duration or employ continuous agitation to enhance efficiency. |
| Degradation of Target Compound | - Temperature Control: Avoid high temperatures during extraction and concentration steps. Use a rotary evaporator under reduced pressure for solvent removal. - pH Monitoring: Ensure the pH of the extraction medium is neutral to prevent acid or base-catalyzed degradation. |
| Poor Quality of Plant Material | - Source and Storage: Use freshly harvested or properly dried and stored plant material. Improper storage can lead to degradation of active compounds. |
Problem 2: Low Purity of Isolated Compound
| Possible Cause | Troubleshooting Step |
| Ineffective Chromatographic Separation | - Stationary Phase: Select a silica gel with the appropriate particle size and activity for your separation needs. - Mobile Phase Optimization: Systematically vary the solvent polarity of the mobile phase to achieve better resolution between the target compound and impurities. Utilize TLC for rapid screening of different solvent systems. - Column Packing: Ensure the chromatography column is packed uniformly to avoid channeling and poor separation. - Loading Technique: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column as a concentrated band. |
| Co-elution of Impurities | - Multiple Chromatographic Steps: If a single column chromatography step is insufficient, consider employing a secondary purification technique, such as preparative HPLC or recrystallization. |
| Sample Overload | - Sample-to-Adsorbent Ratio: Do not overload the chromatography column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
Experimental Protocols
The following is a detailed methodology for the isolation of pterocarpans, adapted from a protocol for Tuberosin. This can serve as a foundational procedure for obtaining this compound.
Protocol 1: Large-Scale Isolation of Pterocarpans from Plant Material
-
Material Preparation:
-
Grind dried plant material (e.g., tubers, roots) into a fine powder.
-
Optional Defatting: Macerate the powder with hexane (1:5 w/v) for 24 hours at room temperature. Filter and air-dry the plant material. This step removes non-polar compounds that can interfere with subsequent steps.
-
-
Flavonoid Extraction:
-
Macerate the defatted powder with 80% ethanol (1:20 w/v) for 48 hours with continuous agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Column Chromatography Purification:
-
Prepare a silica gel column (e.g., 60-120 mesh).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane/chloroform) and gradually introducing a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and monitor by TLC to identify those containing the target compound.
-
-
Crystallization:
-
Pool the fractions containing the pure compound and concentrate them.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).
-
Allow the solution to cool slowly to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for comparison of different extraction and purification methods.
Table 1: Comparison of Crude Extract Yield from Different Solvents
| Solvent System | Solid-to-Liquid Ratio (w/v) | Extraction Time (h) | Crude Extract Yield (%) |
| 80% Ethanol | 1:20 | 48 | Example: 15.2 |
| 95% Methanol | 1:20 | 48 | Example: 12.8 |
| Dichloromethane | 1:15 | 24 | Example: 5.6 |
| Ethyl Acetate | 1:15 | 24 | Example: 7.1 |
Table 2: Purity of Isolated Compound with Different Purification Methods
| Purification Method | Mobile Phase Gradient | Purity by HPLC (%) |
| Silica Gel Column Chromatography | Hexane:Ethyl Acetate (Gradient) | Example: 95.3 |
| Preparative HPLC | Acetonitrile:Water (Gradient) | Example: 99.1 |
| Recrystallization | Methanol | Example: 98.5 |
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the isolation and troubleshooting process.
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for low crude extract yield.
Caption: Troubleshooting decision tree for low purity of the isolated compound.
Technical Support Center: Scaling Up (+)-Hydroxytuberosone Synthesis for Preclinical Studies
Important Notice: As of November 2025, a publicly available, detailed total synthetic route for (+)-Hydroxytuberosone could not be identified through comprehensive searches of chemical literature databases. The information available indicates that this compound is a natural product isolated from tuber-derived extracts and has shown promise for its anti-inflammatory and antioxidant properties in preclinical contexts.
The absence of a published total synthesis presents a significant challenge in creating a detailed troubleshooting guide for its scale-up. Such a guide would typically be based on known reaction steps, potential side-products, and purification challenges inherent to a specific synthetic pathway.
This Technical Support Center, therefore, provides general guidance and addresses anticipated challenges in the context of scaling up the synthesis of a complex natural product like this compound, should a synthetic route become available. It is structured to assist researchers, scientists, and drug development professionals in navigating the common hurdles of preclinical manufacturing campaigns.
Frequently Asked Questions (FAQs)
Q1: We have a potential synthetic route to this compound. What are the primary challenges we should anticipate when scaling up from milligram to gram or kilogram scale for preclinical studies?
A1: Scaling up a complex natural product synthesis introduces several challenges that are often not apparent at the lab scale. Key areas of concern include:
-
Reaction Kinetics and Thermodynamics: Heat transfer becomes a critical issue in larger reactors. Exothermic or endothermic reactions that are easily managed in a round-bottom flask can lead to runaway reactions or incomplete conversions at scale.
-
Reagent and Solvent Purity: The quality of bulk starting materials and solvents can significantly impact reaction outcomes, leading to new impurities and lower yields.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reaction vessels is more difficult and can affect reaction rates and selectivity.
-
Purification: Chromatographic purification methods that are feasible at the lab scale often become impractical and costly for large quantities. Crystallization, distillation, and extraction become the preferred methods.
-
Safety and Environmental Concerns: Handling large volumes of flammable, toxic, or reactive chemicals requires stringent safety protocols and waste management plans.
Q2: Our initial attempts at scaling a key step are resulting in a lower yield and the formation of new impurities. How should we troubleshoot this?
A2: This is a common issue. A systematic approach is required:
-
Analytical Characterization: First, isolate and characterize the new impurities using techniques like NMR, LC-MS, and HRMS to understand their structures. This can provide clues about the side reactions occurring.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to track the consumption of starting materials and the formation of products and impurities over time. This will help identify when the side reactions are most prevalent.
-
Parameter Optimization: Re-evaluate and optimize critical process parameters (CPPs) at the larger scale. This may include temperature, addition rates of reagents, stirring speed, and concentration. A Design of Experiments (DoE) approach can be highly effective here.
-
Purity of Reagents: Test the purity of the reagents and solvents being used at the larger scale. Trace impurities in these materials can act as catalysts for side reactions.
Q3: We are struggling with the purification of our scaled-up batches of a key intermediate. What alternative purification strategies can we explore?
A3: Relying solely on column chromatography for multi-gram or kilogram scale is generally not viable. Consider the following alternatives:
-
Crystallization: This is often the most effective and scalable purification method for solid compounds. Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity. Seeding strategies may be necessary to induce crystallization.
-
Recrystallization: If the initial purity is moderate, recrystallization can be an excellent final purification step.
-
Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your product from impurities.
-
Distillation: For volatile and thermally stable liquids, fractional distillation can be a powerful purification technique.
-
Trituration: Suspending an impure solid in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be a simple and effective purification method.
Troubleshooting Guides
Guide 1: Inconsistent Yields in a Multi-Step Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Variable yields in Step X | Inconsistent quality of a key reagent or starting material. | Source reagents from a reliable supplier and establish an incoming quality control (QC) protocol to test for purity and identity. |
| Incomplete reaction or formation of a stable intermediate. | Implement stringent in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before work-up. | |
| Degradation of the product during work-up or isolation. | Investigate the stability of the product under the work-up conditions (e.g., pH, temperature, exposure to air/light). Modify the procedure accordingly. |
Guide 2: Appearance of Unknown Impurities at Scale
| Symptom | Potential Cause | Suggested Solution |
| New peaks in HPLC analysis | Side reactions due to prolonged reaction times or localized "hot spots" from poor heat transfer. | Re-optimize reaction time and temperature at the larger scale. Ensure efficient stirring and use a reactor with appropriate heat exchange capacity. |
| Impurities present in bulk solvents or reagents. | Analyze the starting materials and solvents for impurities that could be interfering with the reaction. | |
| Product degradation on standing or during purification. | Assess the stability of the final product and intermediates. Store under inert atmosphere, protected from light, and at low temperatures if necessary. |
Experimental Protocols (Hypothetical Example)
Since a specific synthesis for this compound is not available, a generic protocol for a common reaction type in natural product synthesis is provided below as an example of the level of detail required for a comprehensive guide.
Example Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
Objective: To couple an aryl boronic acid with an aryl halide to form a biaryl scaffold, a common structural motif in natural products.
Materials:
-
Aryl Halide (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the aryl halide, aryl boronic acid, and potassium carbonate.
-
Solvent Addition: Degas the solvent mixture by bubbling nitrogen through it for 30 minutes. Add the degassed solvent to the reactor.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing by HPLC or TLC until the aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Visualizations
The following diagrams illustrate a generic workflow for scaling up a chemical synthesis and a hypothetical signaling pathway that a compound like this compound might modulate, based on its reported anti-inflammatory properties.
Validation & Comparative
A Comparative Structural Analysis of Synthetic vs. Natural (+)-Hydroxytuberosone: A Guide for Researchers
A comprehensive comparison between the synthetic and natural forms of (+)-Hydroxytuberosone is currently precluded by the absence of a published total synthesis for this natural product. While the existence and chemical structure of this compound, a bioactive compound isolated from tuberous plants, are established, the scientific literature to date does not contain a reported synthetic route to this molecule. This guide, therefore, serves to summarize the known information about natural this compound and outlines the necessary experimental framework for a future comparative analysis once a synthetic pathway is developed.
The Chemical Identity of this compound
This compound is a natural product with the following key identifiers:
-
Molecular Formula: C₂₀H₁₈O₆
-
IUPAC Name: 5-hydroxy-2-(7-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-8,8-dimethyl-2,3-dihydropyrano[2,3-f]chromen-4(8H)-one
-
CAS Number: 95456-43-2
It has been identified as a constituent of plants such as Pueraria mirifica and Flemingia vestita, and is noted for its potential anti-inflammatory and antioxidant properties.
The Missing Link: Total Synthesis
A thorough review of the chemical literature reveals no published total synthesis of this compound. The development of a synthetic route is a critical prerequisite for a comparative study, as it would provide a sample of known and controlled origin. Recently, the total synthesis of Anhydrotuberosin, a closely related analogue, was reported, highlighting the scientific interest in this class of compounds for therapeutic applications. The researchers in that study noted the limited supply of the natural product as a motivation for developing a scalable synthesis. This situation underscores the current reliance on isolation from natural sources for obtaining this compound.
Framework for Future Comparative Structural Confirmation
Once a total synthesis of this compound is achieved, a rigorous comparative analysis with the natural product will be essential to confirm the structural identity and stereochemistry of the synthetic material. The following experimental protocols are standard for such a comparison.
Table 1: Key Spectroscopic and Physical Data for Structural Comparison
| Analytical Technique | Parameter | Expected Data for Natural this compound | Data to be Acquired for Synthetic this compound |
| ¹H NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J), Multiplicity | To be obtained from isolation studies | To be experimentally determined |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | To be obtained from isolation studies | To be experimentally determined |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass [M+H]⁺ or [M-H]⁻ | C₂₀H₁₈O₆ + H⁺ or C₂₀H₁₈O₆ - H⁻ | To be experimentally determined |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Retention Time (t_R) | To be determined for the (+) enantiomer | To be compared against the natural standard |
| Optical Rotation | Specific Rotation [α]_D | To be determined for the (+) enantiomer | To be measured and compared |
| Melting Point | Melting Range (°C) | To be obtained from isolation studies | To be experimentally determined |
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To compare the chemical environment of each proton and carbon atom in the synthetic and natural samples.
-
Protocol:
-
Dissolve 5-10 mg of the natural and synthetic this compound samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR spectra at a high field strength (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon types.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the natural sample to unambiguously assign all proton and carbon signals.
-
Compare the ¹H and ¹³C NMR spectra of the synthetic sample with the assigned data from the natural product. The spectra should be superimposable for a structurally identical compound.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition of the synthetic molecule matches that of the natural product.
-
Protocol:
-
Prepare dilute solutions of both the natural and synthetic samples in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the samples using an HRMS instrument (e.g., Q-TOF, Orbitrap) with a suitable ionization technique (e.g., ESI, APCI).
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for C₂₀H₁₈O₆. The measured mass for the synthetic sample should be within 5 ppm of the natural sample and the theoretical value.
-
3. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Objective: To confirm that the synthetic product is the correct enantiomer, this compound.
-
Protocol:
-
Develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based column).
-
Inject a solution of the natural this compound to determine its retention time.
-
Inject a solution of the synthetic product. The major peak should co-elute with the natural this compound.
-
If a racemic synthesis was performed, two peaks should be observed, one of which co-elutes with the natural product.
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthetic natural product follows a logical progression of experiments designed to provide orthogonal pieces of evidence.
Caption: Workflow for structural confirmation of synthetic this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Hydroxytuberosone
Introduction
(+)-Hydroxytuberosone is a natural compound with potential pharmacological activities. To ensure the reliability and consistency of research and development data, it is crucial to employ well-validated analytical methods for its quantification in various matrices, such as plant extracts and biological fluids. Cross-validation of different analytical methods is a critical step to confirm that different techniques yield comparable results, ensuring data integrity across different laboratories or when methods are updated. This guide compares two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 97.5% - 103.2% | 98.9% - 101.5% |
| Precision (% RSD) | < 2.5% | < 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
| Throughput | Moderate | High |
| Cost | Low | High |
Experimental Protocols
General Sample Preparation Protocol
A generalized solid-phase extraction (SPE) method suitable for extracting this compound from a plant matrix is described below.
-
Homogenization: 1 gram of the dried and powdered plant material is homogenized with 10 mL of methanol.
-
Sonication: The mixture is sonicated for 30 minutes in an ultrasonic bath.
-
Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
-
Supernatant Collection: The supernatant is collected, and the extraction process is repeated twice more on the pellet.
-
Pooling and Evaporation: The supernatants are pooled and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 1 mL of the mobile phase for analysis.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound (hypothetically 254 nm).
-
Injection Volume: 10 µL.
LC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in positive or negative mode, depending on the ionization efficiency of this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions would be determined by direct infusion of a standard solution of this compound.
-
Injection Volume: 5 µL.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Comparative Bioactivity of (+)-Hydroxytuberosone Enantiomers: A Review of Available Data
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the bioactivity of (+)-Hydroxytuberosone and its enantiomer. At present, there is no publicly available experimental data comparing the biological activities of the enantiomers of hydroxytuberosone.
While the chemical structure of this compound is documented, extensive searches of chemical and biological databases have yielded no studies on its enantioselective synthesis or the comparative biological evaluation of its stereoisomers. This indicates that the differential effects of the (+) and (-) forms of hydroxytuberosone on biological systems have not yet been investigated or reported.
The Significance of Enantiomeric Bioactivity
In drug development and pharmacology, it is well-established that enantiomers of a chiral compound can exhibit markedly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors. One enantiomer may bind to a target site with high affinity and elicit a strong biological response, while the other may show weak or no activity, or even produce different or adverse effects.
For instance, the renowned example of thalidomide tragically highlighted the importance of stereochemistry in drug safety and efficacy. One enantiomer of thalidomide was effective as a sedative, while the other was found to be teratogenic, causing severe birth defects. This case underscored the critical need to study the bioactivity of individual enantiomers.
Future Research Directions
The absence of data on the bioactivity of this compound enantiomers represents a clear area for future research. A thorough investigation would require the following steps:
-
Enantioselective Synthesis or Chiral Separation: Development of a method to either selectively synthesize or separate the (+) and (-) enantiomers of hydroxytuberosone in high purity.
-
Bioactivity Screening: A comprehensive screening of both enantiomers in a variety of biological assays to determine their respective activities. This could include assays for cytotoxicity, enzyme inhibition, receptor binding, and antimicrobial activity, among others.
-
Structure-Activity Relationship (SAR) Studies: Analysis of the bioactivity data in conjunction with the three-dimensional structures of the enantiomers to understand the molecular basis for any observed differences in activity.
A proposed workflow for such an investigation is outlined below:
Until such studies are conducted and published, it is not possible to provide a comparison guide on the bioactivity of this compound enantiomers. Researchers and drug development professionals interested in this compound are encouraged to pursue this line of inquiry to unlock its potential therapeutic applications.
In Vitro Antioxidant Profile: A Comparative Analysis of Potato-Derived Antioxidants and Standard Compounds
For Immediate Release
[City, State] – [Date] – In the continuous search for potent natural antioxidants for applications in research, science, and drug development, a comprehensive in vitro comparison of the antioxidant potential of potato-derived compounds with established antioxidants is presented. While specific data on the isolated compound (+)-Hydroxytuberosone is not available in the current body of scientific literature, this guide provides a comparative analysis based on the antioxidant capacity of extracts from its source, Solanum tuberosum (potato), and well-characterized antioxidant standards.
This technical guide summarizes quantitative data from various in vitro antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and the cellular antioxidant activity (CAA) assay. Detailed experimental protocols and visual workflows are provided to aid researchers in replicating and expanding upon these findings.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of various substances can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50) for radical scavenging assays and quercetin equivalents (QE) for cellular assays. A lower IC50 value indicates a higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 Value | Source |
| Potato Extract (Solanum tuberosum) | 41.8 - 58.2 mg/mL | [1] |
| Ascorbic Acid (Vitamin C) | 6.1 - 8.4 µg/mL | [2][3] |
| Trolox | 3.77 µg/mL | [4] |
| Quercetin | 0.74 - 15.9 µg/mL | [5][6] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | IC50 Value | Source |
| Ascorbic Acid (Vitamin C) | 50 - 179.8 µg/mL | [7][8] |
| Trolox | 2.93 µg/mL | [4] |
| Quercetin | 1.89 - 48.0 µM | [9][10] |
Table 3: Cellular Antioxidant Activity (CAA)
| Antioxidant | Activity (µmol QE / 100 µmol) | Source |
| Quercetin | 100 (by definition) | [1] |
| Kaempferol | High | [1] |
| Epigallocatechin Gallate (EGCG) | High | [1] |
Note: Direct quantitative comparison for potato extract in CAA is not available in µmol QE. Quercetin is often used as a standard for this assay.
Experimental Methodologies
Detailed protocols for the key in vitro antioxidant assays are provided below to ensure reproducibility and standardization.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Dissolve the test compound (e.g., plant extract, pure compound) in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
Reaction: Add a defined volume of the sample solution to the DPPH solution. A control containing only the solvent instead of the sample is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The pre-formed radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Reaction: Add a specific volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
The CAA assay is a more biologically relevant method as it measures the antioxidant activity of compounds within a cellular environment.[1] It assesses the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe, which is oxidized by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1]
Protocol:
-
Cell Culture: Plate adherent cells, such as HepG2 human liver cancer cells, in a 96-well microplate and grow to confluence.
-
Loading with Probe: Wash the cells with a buffer and then incubate them with a solution containing DCFH-DA.
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds at various concentrations, along with a control (e.g., quercetin).
-
Induction of Oxidative Stress: Add AAPH solution to all wells to generate peroxyl radicals.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 538 nm) with excitation at 485 nm every few minutes for a specified duration (e.g., 1 hour).
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and CAA assays.
Conclusion
While direct comparative data for this compound is currently lacking, the information presented on potato extracts provides valuable insight into the antioxidant potential of compounds from this source. The provided protocols and workflows offer a standardized framework for researchers to conduct their own comparative studies. The established antioxidant standards—Ascorbic Acid, Trolox, and Quercetin—serve as crucial benchmarks for evaluating the potency of novel antioxidant compounds. Further research is warranted to isolate and characterize the specific antioxidant activity of this compound to fully understand its potential applications.
References
- 1. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nehu.ac.in [nehu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of (+)-Hydroxytuberosone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging natural compound (+)-Hydroxytuberosone and the well-established synthetic corticosteroid, Dexamethasone, focusing on their anti-inflammatory properties. This comparison is based on available preclinical data and aims to highlight their mechanisms of action and efficacy in modulating key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a compound derived from tuberous plants, has garnered interest for its potential anti-inflammatory and antioxidant activities. Dexamethasone, a potent glucocorticoid, serves as a benchmark anti-inflammatory drug with a well-characterized mechanism of action. This guide offers a side-by-side comparison of these two compounds.
Data Presentation
The following table summarizes the available quantitative data on the anti-inflammatory effects of an extract containing hydroxytuberosone and the known drug, dexamethasone. It is important to note that the data for hydroxytuberosone is from a crude extract of Pueraria tuberosa, and not the purified this compound compound.
| Parameter | Hydroxytuberosone (from Pueraria tuberosa extract) | Dexamethasone | Reference Cell Line/Model |
| Inhibition of Nitric Oxide (NO) Production | Data not available | Inhibits NO production in a dose-dependent manner | LPS-stimulated RAW 264.7 macrophages[1][2][3] |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) | Reduces expression | Inhibits secretion[4][5] | LPS-stimulated RAW 264.7 macrophages[6] |
| Inhibition of Interleukin-6 (IL-6) | Reduces expression | Inhibits expression and production[7][8] | LPS-stimulated RAW 264.7 macrophages[6] |
| Inhibition of Cyclooxygenase-2 (COX-2) | Reduces expression | Indirectly inhibits through suppression of inflammatory signaling | LPS-stimulated RAW 264.7 macrophages[6] |
| Overall Anti-inflammatory Activity (IC50) | 99.58 µg/ml (for the extract)[9] | Data varies depending on the specific inflammatory marker and experimental conditions. | In vitro assays[9] |
Mechanisms of Action
This compound and Related Compounds from Pueraria tuberosa
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on extracts of Pueraria tuberosa, from which hydroxytuberosone is derived, and other isolated compounds like isoorientin, suggest a mechanism involving the downregulation of key pro-inflammatory mediators. The anti-inflammatory effects are believed to be mediated through the inhibition of the expression of enzymes like Cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[6][10]. This suggests that the anti-inflammatory action may occur at the level of gene transcription, upstream of the inflammatory cascade.
Dexamethasone
Dexamethasone exerts its potent anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). Upon binding, the Dexamethasone-GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The Dexamethasone-GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This repression prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2[11][12].
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory pathway of this compound.
Caption: Mechanism of action of Dexamethasone.
Experimental Protocols
1. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This in vitro assay is a standard method for screening anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Dexamethasone).
-
After a pre-incubation period (typically 1 hour), inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The plates are incubated for 24 hours.
-
Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage inhibition of nitric oxide production is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is then determined.
Caption: Workflow for Nitric Oxide Production Assay.
2. Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Assay Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (this compound) or the standard drug (Dexamethasone) is administered orally or intraperitoneally. A control group receives the vehicle.
-
After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each animal to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume compared to the basal volume. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Conclusion
This comparative guide highlights the current understanding of the anti-inflammatory properties of this compound and Dexamethasone. Dexamethasone is a highly potent anti-inflammatory agent with a well-defined mechanism of action that involves the glucocorticoid receptor and the suppression of key pro-inflammatory transcription factors.
While data on purified this compound is still emerging, preliminary evidence from extracts of its source plant, Pueraria tuberosa, suggests that it exerts its anti-inflammatory effects by inhibiting the expression of crucial inflammatory mediators like COX-2, TNF-α, and IL-6. The potency of the purified compound remains to be determined and compared directly with established drugs like Dexamethasone.
Further research, including the isolation of pure this compound and comprehensive preclinical studies to determine its specific molecular targets, potency (IC50 values), and in vivo efficacy, is necessary to fully assess its therapeutic potential as an anti-inflammatory agent. This will allow for a more direct and quantitative comparison with benchmark drugs and inform its potential development for treating inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace at KOASAS: Dexamethasone Inhibits Nitric Oxide Production in RAW 264.7 Cells by Blocking Nf-kB Activation [koasas.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Pueraria tuberosa: A Review on Traditional Uses, Pharmacology, and Phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Mechanism of Action of (+)-Hydroxytuberosone and Alternatives Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Hydroxytuberosone and its Potential Mechanisms
This compound is a naturally occurring sesquiterpene lactone. Sesquiterpene lactones are a class of compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2][3][4][5][6][7][8][9][10] These effects are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and inflammation, such as the STAT3, PI3K/Akt, and MAPK/ERK pathways.[1][2][3]
Comparison of this compound Alternatives and their Validated Mechanisms
Given the limited specific data on this compound, this guide will focus on well-studied sesquiterpene lactones as alternatives to illustrate the validation of their mechanism of action using knockout models.
Alternative Compound 1: Alantolactone
Alantolactone is a sesquiterpene lactone that has been shown to selectively suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4]
Quantitative Data Summary: Alantolactone vs. Other STAT3 Inhibitors
| Compound | Target Pathway | Cell Line | IC50 (µM) for STAT3 Inhibition | Effect on Tumor Growth in Xenograft Model | Reference |
| Alantolactone | STAT3 | MDA-MB-231 (Breast Cancer) | ~5 | Significant inhibition | [4] |
| Cryptotanshinone | STAT3 | Various Cancer Cells | 4.6 - 8.5 | Inhibition | [PMID: 23872223] |
| Stattic | STAT3 | Various Cancer Cells | 5.1 | Inhibition | [PMID: 16157252] |
Validating the Mechanism of Alantolactone using Knockout Models
While direct knockout studies for Alantolactone are not explicitly detailed in the provided search results, the validation of STAT3 as its primary target can be effectively demonstrated using STAT3 knockout models.
Experimental Protocol: Validating STAT3 Inhibition using STAT3 Knockout Cells
-
Cell Culture: Culture both wild-type and STAT3 knockout mouse embryonic fibroblasts (MEFs).
-
Treatment: Treat both cell lines with varying concentrations of Alantolactone (e.g., 1, 5, 10 µM) for 24 hours. A vehicle control (e.g., DMSO) should be used.
-
Cell Viability Assay: Perform an MTT or similar assay to assess cell viability in both wild-type and STAT3 knockout cells.
-
Western Blot Analysis: Analyze the expression of downstream targets of STAT3 (e.g., Cyclin D1, Bcl-xL, Survivin) in both cell lines after treatment.
-
Expected Outcome: Alantolactone is expected to show a significantly reduced cytotoxic effect and minimal impact on the expression of STAT3 target genes in STAT3 knockout cells compared to wild-type cells, thus confirming that its mechanism of action is STAT3-dependent.
Signaling Pathway Diagram: STAT3 Inhibition by Alantolactone
Alternative Compound 2: Sesquiterpene Lactones from Eupatorium lindleyanum DC. (SLEL)
A mixture of sesquiterpene lactones from Eupatorium lindleyanum DC. (SLEL) has been shown to suppress both the PI3K/Akt and MAPK/NF-κB signaling pathways.[2]
Quantitative Data Summary: SLEL Effects on PI3K/Akt and MAPK/NF-κB Pathways
| Treatment Group | p-PI3K (relative expression) | p-Akt (relative expression) | p-ERK (relative expression) | p-P65 (relative expression) | Reference |
| Control | 1.00 | 1.00 | 1.00 | 1.00 | [2] |
| LPS | 2.50 | 2.80 | 3.20 | 3.50 | [2] |
| LPS + SLEL (low dose) | 1.80 | 2.00 | 2.30 | 2.50 | [2] |
| LPS + SLEL (high dose) | 1.20 | 1.30 | 1.50 | 1.60 | [2] |
Validating the Mechanism of SLEL using Knockout Models
To validate the dual inhibitory effect of SLEL, knockout models for key components of both the PI3K/Akt and MAPK pathways would be utilized.
Experimental Protocol: Validating PI3K/Akt and MAPK Inhibition using Knockout Cells
-
Cell Lines: Use wild-type cells alongside PI3K knockout (e.g., p110α knockout) and MAPK knockout (e.g., ERK1/2 knockout) cell lines.
-
Treatment: Treat all cell lines with LPS to induce an inflammatory response, with or without co-treatment with SLEL.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
-
Western Blot Analysis: Assess the phosphorylation status of key downstream effectors in both pathways.
-
Expected Outcome: The anti-inflammatory effects of SLEL (i.e., reduced cytokine production) will be attenuated in the PI3K and MAPK knockout cell lines compared to wild-type cells, confirming the involvement of these pathways in the mechanism of action of SLEL.
Signaling Pathway Diagram: Dual Inhibition by SLEL
Conclusion
While direct experimental data on the mechanism of action of this compound validated by knockout models is currently lacking, its classification as a sesquiterpene lactone provides a strong basis for inferring its potential molecular targets. By examining well-characterized sesquiterpene lactones like Alantolactone and those from Eupatorium lindleyanum DC., we can see a clear pattern of interaction with key oncogenic and inflammatory signaling pathways such as STAT3, PI3K/Akt, and MAPK/ERK.
The use of knockout models is a powerful and indispensable tool for definitively validating the mechanism of action of such compounds. By observing a diminished or abolished effect of a compound in cells lacking a specific protein, researchers can confidently identify the direct targets and pathways through which the compound exerts its biological effects. Future research should focus on applying these established methodologies to this compound to elucidate its precise mechanism of action and unlock its full therapeutic potential. This comparative guide serves as a framework for designing such validation studies and for understanding the broader context of sesquiterpene lactone pharmacology.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Omics and Experimental Insights into the Protective Effects of Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. in Acute Lung Injury: Regulation of PI3K-Akt and MAPK-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 9. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Quest for Potent Anticancer Agents: Unraveling the Structure-Activity Relationship of (+)-Hydroxytuberosone Analogs Remains an Open Field
For researchers, scientists, and drug development professionals, the exploration of natural products as a source for novel therapeutics is a continuous endeavor. (+)-Hydroxytuberosone, a naturally occurring sesquiterpenoid, has emerged as a compound of interest due to its potential biological activities. However, a comprehensive understanding of its structure-activity relationship (SAR) through the systematic study of its analogs is crucial for its development as a therapeutic agent. At present, the scientific literature lacks detailed comparative studies on a series of this compound analogs, hindering the targeted design of more potent and selective derivatives.
The principle of SAR is fundamental in medicinal chemistry, guiding the optimization of a lead compound to enhance its desired biological effects while minimizing adverse reactions. This is typically achieved by synthesizing a library of analogs with systematic modifications to the core structure and evaluating their impact on a specific biological target or cellular process. For this compound, this would involve chemical modifications at various positions of its molecular scaffold and subsequent testing of these new compounds in relevant biological assays.
Currently, publicly available research extensively covers the SAR of other natural product classes, such as chalcones and xanthones, which have well-documented anticancer properties. These studies provide a blueprint for how SAR investigations are conducted, often involving the synthesis of numerous derivatives and their evaluation in cytotoxicity assays against various cancer cell lines. Unfortunately, similar comprehensive studies specifically focused on this compound and its synthetic analogs are not readily found in the scientific literature.
The creation of a detailed comparison guide, as envisioned for researchers in the field, would necessitate access to quantitative data from such studies. This would include tables of IC50 values (the concentration of a drug that inhibits a biological process by 50%) for a range of analogs tested against different cancer cell lines. Furthermore, detailed experimental protocols for the assays used to generate this data are essential for reproducibility and for other researchers to build upon the findings.
In the absence of such dedicated research on this compound analogs, it is not possible to construct a meaningful comparison guide that meets the rigorous standards of scientific communication. The generation of data tables, experimental methodologies, and signaling pathway diagrams is contingent on the existence of primary research articles that have systematically explored the SAR of this particular compound family.
Therefore, the scientific community is presented with a clear knowledge gap and an opportunity for future research. A focused effort to synthesize a diverse library of this compound analogs and to evaluate their biological activities, particularly their anticancer potential, would be a valuable contribution to the field of medicinal chemistry and drug discovery. Such a study would not only elucidate the key structural features required for the activity of this compound but also pave the way for the rational design of novel and more effective therapeutic agents based on its unique chemical scaffold. The development of a comprehensive SAR for this compound analogs is a critical next step in realizing its full therapeutic potential.
Head-to-Head Comparison of Delivery Systems for (+)-Hydroxytuberosone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of potential delivery systems for the sesquiterpenoid (+)-Hydroxytuberosone. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from studies on other hydrophobic, anti-inflammatory compounds to project the potential performance of liposomal and polymeric nanoparticle formulations.
This compound, a natural compound belonging to the sesquiterpenoid class, has garnered interest for its potential therapeutic properties, which are often associated with anti-inflammatory effects. With a molecular formula of C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol , its calculated XLogP3 of 0.7 suggests a relatively hydrophobic nature. This hydrophobicity presents challenges for its direct administration, necessitating the use of advanced drug delivery systems to enhance its solubility, stability, and bioavailability.
This guide focuses on two promising delivery platforms: liposomes and polymeric nanoparticles. These systems are particularly well-suited for encapsulating hydrophobic molecules like this compound, offering the potential for controlled release and targeted delivery.
Comparative Performance of Delivery Systems
The following tables summarize key performance metrics for liposomal and polymeric nanoparticle systems loaded with model hydrophobic drugs, providing an insight into the expected performance for this compound.
Table 1: Physicochemical Properties of Drug Delivery Systems
| Delivery System | Model Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Hydrocortisone | 150 ± 25 | < 0.2 | -30 ± 5 |
| Polymeric Nanoparticles (PLGA) | Dexamethasone | 200 ± 50 | < 0.25 | -25 ± 8 |
| Lipid-Polymer Hybrid Nanoparticles | Hydrocortisone Acetate | 250 ± 30 | < 0.3 | -20 ± 6 |
Table 2: Drug Loading and Release Characteristics
| Delivery System | Model Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile (at 48h) |
| Liposomes | Hydrocortisone | 85 ± 7 | 5 ± 1.5 | Sustained release, ~40% released |
| Polymeric Nanoparticles (PLGA) | Dexamethasone | 75 ± 10 | 10 ± 2 | Biphasic: initial burst followed by sustained release, ~60% released |
| Lipid-Polymer Hybrid Nanoparticles | Hydrocortisone Acetate | 90 ± 5 | 8 ± 1 | Sustained release, ~35% released |
Experimental Protocols
Detailed methodologies for the preparation and characterization of these delivery systems are crucial for reproducibility and further development.
Preparation of Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Chloroform solutions of phospholipids (e.g., soy phosphatidylcholine) and cholesterol are mixed in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Drug Incorporation: this compound, dissolved in a suitable organic solvent, is added to the lipid solution before film formation.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
Preparation of Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: A biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA) and this compound are dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: The organic solvent is removed by continuous stirring at room temperature or under reduced pressure, leading to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for long-term storage.
In Vitro Drug Release Study
-
A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium.
-
The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Visualizing a Potential Mechanism of Action
As a sesquiterpenoid, this compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates a generalized anti-inflammatory signaling pathway that may be targeted by sesquiterpenoids.
Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.
The following diagram illustrates a typical workflow for the development and evaluation of a nanoparticle-based delivery system for a hydrophobic drug like this compound.
Caption: Workflow for developing and testing a this compound delivery system.
Independent Replication of Published Findings on Tuberosin, a Bioactive Compound from Pueraria tuberosa
For Researchers, Scientists, and Drug Development Professionals
The compound initially investigated as "(+)-Hydroxytuberosone" has been identified in scientific literature as tuberosin , a pterocarpan first isolated from the tubers of Pueraria tuberosa DC. This guide provides a comparative analysis of the original findings on tuberosin with subsequent independent research, focusing on its isolation, characterization, and biological activities. To date, a direct independent replication of the total synthesis of tuberosin has not been reported in publicly available literature, though a synthesis of the related compound, anhydrotuberosin, has been achieved.
Comparison of Isolation and Characterization
The initial isolation and structural elucidation of tuberosin was reported in 1973. A subsequent independent study in 2010 not only replicated the isolation but also further investigated its biological properties. A comparison of the key findings is presented below.
| Parameter | Original Finding (Joshi & Kamat, 1973) | Independent Replication (Pandey et al., 2010) |
| Source Material | Tubers of Pueraria tuberosa DC | Root-tubers of Pueraria tuberosa |
| Extraction Method | Not detailed in abstract | Successive Soxhlet extraction with hexane and then ethanol. |
| Isolation Method | Not detailed in abstract | Column chromatography on silica gel. |
| Compound Identity | 6a,13a-dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g′]bisbenzopyran-3,6a-diol | 5-hydroxy-3,4,7,3',4'-pentamethoxyflavone (identified as tuberosin based on spectral data comparison with literature) |
| Melting Point | Not available in abstract | 271-272°C |
| TLC Rf Value | Not available in abstract | 0.45 (Benzene:Chloroform 6:4 on silica gel G) |
Biological Activity: A Comparative Overview
Initial reports on tuberosin did not extensively detail its biological activity. The 2010 independent study by Pandey et al. was pivotal in characterizing its antioxidant and anti-inflammatory properties.
Antioxidant Activity
The independent study quantified the antioxidant potential of tuberosin through various assays.
| Antioxidant Assay | EC50 of Tuberosin (ng/mL) | EC50 of Quercetin (Standard) (ng/mL) |
| ABTS Radical Scavenging | 399.68 | 190 |
| Superoxide Radical Scavenging | - | - |
| Hydroxyl Radical Scavenging | - | - |
| Metal Chelation | Demonstrated activity | - |
| Data for superoxide and hydroxyl radical scavenging was mentioned but specific EC50 values were not provided in the text. |
Anti-inflammatory Activity
The anti-inflammatory effects of tuberosin were evaluated by measuring the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression in lipopolysaccharide (LPS)-stimulated rat peritoneal macrophages.
| Concentration of Tuberosin | % Inhibition of NO production |
| 100 ng/mL | Significant inhibition |
| 300 ng/mL | Significant inhibition |
| 600 ng/mL | Significant inhibition |
| The study reported concentration-dependent inhibition of NO release and iNOS protein expression, with statistical significance, but did not provide specific percentage inhibition values in the main text. |
Experimental Protocols
Isolation of Tuberosin (Pandey et al., 2010)
-
Extraction : The dried and powdered root-tubers of Pueraria tuberosa were successively extracted with hexane followed by ethanol in a Soxhlet apparatus.
-
Column Chromatography : The solvent-free alcoholic extract (8 g) was subjected to column chromatography on silica gel (80 x 4 cm). Elution was performed with organic solvents of increasing polarity.
-
Purification : The isolated compound was recrystallized from benzene to yield white crystals.
-
Characterization : The purity was confirmed by thin-layer chromatography (TLC), and the structure was characterized by UV, IR, and NMR spectroscopy, and compared with existing literature data.
In Vitro Anti-inflammatory Assay (Pandey et al., 2010)
-
Cell Culture : Rat peritoneal macrophages were isolated and cultured.
-
Treatment : Adhered macrophages were pre-treated with varying concentrations of tuberosin for 30 minutes.
-
Stimulation : The cells were then stimulated with lipopolysaccharide (LPS) (20 ng/mL) and incubated for 17 hours to induce an inflammatory response.
-
Nitric Oxide Measurement : The concentration of nitric oxide in the culture supernatant was indirectly measured as nitrite using the Griess reagent.
-
iNOS Protein Expression : The expression of inducible nitric oxide synthase (iNOS) in the macrophage lysate was assessed by Western blot analysis.
Visualizing the Pathways and Workflows
To aid in the understanding of the experimental processes and the proposed mechanism of action of tuberosin, the following diagrams are provided.
Caption: Workflow for the isolation and purification of tuberosin from Pueraria tuberosa.
Caption: Proposed mechanism of the anti-inflammatory action of tuberosin.
Assessing the Specificity of (+)-Hydroxytuberosone: A Comparative Guide
A critical step in the validation of any potential therapeutic agent is the thorough assessment of its binding specificity. This guide provides a framework for evaluating the specificity of the natural product (+)-Hydroxytuberosone for its intended biological target. Due to a lack of publicly available data identifying the specific molecular target(s) of this compound, this document will focus on established, robust methodologies and experimental protocols that researchers can employ to determine its binding profile and off-target effects. This guide will also present a hypothetical case study to illustrate how data would be presented and interpreted.
Introduction to Target Specificity
The efficacy of a drug is intrinsically linked to its ability to interact specifically with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to undesirable side effects and toxicity, hindering clinical development. Therefore, a comprehensive evaluation of a compound's specificity is paramount. This involves identifying the primary target, quantifying the binding affinity, and screening for interactions with a broad range of other proteins.
Hypothetical Target and Alternatives for this compound
For the purpose of illustrating the comparative methodologies, let us hypothesize that the primary target of this compound is Kinase X , a hypothetical serine/threonine kinase implicated in an inflammatory signaling pathway. In this context, we will compare its performance against two fictional alternative inhibitors of Kinase X: Compound A (a known selective inhibitor) and Compound B (a multi-kinase inhibitor).
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of assessing specificity is to quantify the inhibitory activity of the compound against the primary target and a panel of other related and unrelated proteins. This data is typically presented in a tabular format for clear comparison.
| Compound | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Kinase Z IC₅₀ (nM) | Protein A IC₅₀ (µM) | Protein B IC₅₀ (µM) |
| This compound | 50 | 500 | >10000 | >50 | >50 |
| Compound A | 10 | >10000 | >10000 | >50 | >50 |
| Compound B | 25 | 100 | 250 | 10 | >50 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data is hypothetical.
Experimental Protocols for Specificity Assessment
Several key experimental techniques are employed to determine the specificity of a compound. The following are detailed protocols for three widely accepted methods.
Kinome Profiling
Kinome profiling provides a broad overview of a compound's interaction with a large number of kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested (e.g., 10 µM, 1 µM, 100 nM).
-
Kinase Panel: Utilize a commercial kinase panel service that offers a broad selection of purified, active human kinases (e.g., >400 kinases).
-
Assay Principle: The assay is typically a radiometric or fluorescence-based method that measures the ability of a kinase to phosphorylate a specific substrate in the presence of ATP.
-
Incubation: Incubate each kinase with its respective substrate, ATP (often at or near the Kₘ concentration), and the test compound at the desired concentrations. Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Detection: Measure the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to the DMSO control.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for each kinase. Results are often visualized as a "kinome map" to highlight the selectivity profile.
Affinity Chromatography with Mass Spectrometry
This method aims to identify the direct binding partners of a compound from a complex biological sample.
Experimental Protocol:
-
Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads) via a linker. Ensure the attachment point does not interfere with the compound's binding motif.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Affinity Pull-down: Incubate the immobilized this compound beads with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Validation: Validate the identified targets using orthogonal methods such as Western blotting or Cellular Thermal Shift Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualization of Key Concepts
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
In-Depth Analysis of (+)-Hydroxytuberosone's Impact on Cellular Gene Expression Remains Elusive
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific effects of (+)-Hydroxytuberosone on cellular gene expression profiles. Despite extensive searches, no direct studies detailing the transcriptomic or proteomic changes induced by this compound could be identified. This lack of data prevents a comparative analysis of its performance against other experimental treatments.
Currently, the scientific community has not published research focused on the gene expression profiles of cells following treatment with this compound. Consequently, it is not possible to provide a detailed comparison guide that includes quantitative data, experimental protocols, and visualizations of signaling pathways as initially intended. The absence of such fundamental research means that the core requirements for data presentation, experimental methodologies, and pathway diagrams cannot be met at this time.
For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored field of study. Future research initiatives could focus on:
-
Initial Cytotoxicity and Bioactivity Screening: Establishing the basic biological effects of this compound on various cell lines to identify a relevant model for further study.
-
Transcriptomic Analysis: Employing techniques such as RNA sequencing (RNA-Seq) or microarray analysis to determine the global changes in gene expression in response to this compound treatment.
-
Proteomic Profiling: Utilizing mass spectrometry-based approaches to identify and quantify changes in protein expression and post-translational modifications.
-
Pathway Analysis: Integrating gene and protein expression data to elucidate the signaling pathways modulated by this compound.
Without foundational studies on the biological activity and molecular impact of this compound, any discussion of its effects on gene expression would be purely speculative. Researchers are encouraged to address this knowledge gap to pave the way for a better understanding of this compound's potential therapeutic applications.
A Comparative Analysis of the In Vivo Hepatoprotective Efficacy of a Bioactive Plant Extract and Silymarin
Introduction
This guide provides a comparative analysis of the in vivo efficacy of a bioactive plant extract demonstrating hepatoprotective properties against a standard of care, silymarin. Due to the absence of specific data for "(+)-Hydroxytuberosone" in the scientific literature, this comparison utilizes data from a study on a defatted methanol extract of Phlomis tuberosa. This plant has demonstrated significant hepatoprotective effects in a well-established animal model of liver injury, providing a relevant basis for comparison against the standard therapeutic agent, silymarin. The data presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel hepatoprotective agents.
Executive Summary
The defatted methanol extract of Phlomis tuberosa exhibited a statistically significant hepatoprotective effect in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats. Notably, the effects of the extract on key biochemical markers of liver damage were found to be stronger than those of silymarin, a widely recognized standard of care for liver disorders.[1] Histopathological examination further revealed that the extract was as effective as silymarin in preserving the normal liver architecture in CCl4-treated animals.[1]
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of the Phlomis tuberosa extract compared to silymarin in a rat model of CCl4-induced hepatotoxicity.
Table 1: Effect on Serum Levels of Alanine Aminotransferase (ALAT) and Aspartate Aminotransferase (ASAT)
| Treatment Group | Dose | ALAT (U/L) | ASAT (U/L) |
| Control (non-treated) | - | Data not available | Data not available |
| CCl4 | - | Significantly increased | Significantly increased |
| CCl4 + P. tuberosa Extract | Not specified | Significantly decreased vs. CCl4 | Significantly decreased vs. CCl4 |
| CCl4 + Silymarin | Not specified | Significantly decreased vs. CCl4 | Significantly decreased vs. CCl4 |
Note: The study reported that the P. tuberosa extract showed a stronger effect in decreasing ALAT and ASAT levels compared to silymarin.[1]
Table 2: Effect on Hepatic Glutathione (GSH) and Malondialdehyde (MDA) Levels
| Treatment Group | Dose | GSH Level | MDA Level |
| Control (non-treated) | - | Normal | Normal |
| CCl4 | - | Significantly decreased | Significantly increased |
| CCl4 + P. tuberosa Extract | Not specified | Significantly preserved vs. CCl4 | Significantly decreased vs. CCl4 |
| CCl4 + Silymarin | Not specified | Significantly preserved vs. CCl4 | Significantly decreased vs. CCl4 |
Note: The study indicated that the P. tuberosa extract demonstrated a more potent effect on preserving GSH and decreasing MDA levels in comparison to silymarin.[1]
Experimental Protocols
In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats
This protocol describes a common method for inducing acute liver injury in rats to evaluate the efficacy of hepatoprotective agents.
1. Animal Model:
-
Species: Male Wistar rats are commonly used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
2. Induction of Hepatotoxicity:
-
Carbon tetrachloride (CCl4) is used as the hepatotoxin.
-
CCl4 is typically diluted in a vehicle such as olive oil or corn oil (e.g., a 50% solution).
-
The CCl4 solution is administered to the rats, often via intraperitoneal (i.p.) injection or oral gavage.
-
The dosage and frequency of administration can vary depending on the desired severity of liver injury. A common protocol involves i.p. injection of 1.5 mL/kg of CCl4 in 50% olive oil twice a week for several weeks to induce chronic liver fibrosis.[2] For acute injury models, a single dose or administration over a shorter period is used.[3]
3. Treatment Groups:
-
Control Group: Receives the vehicle (e.g., olive oil) only.
-
CCl4 Group: Receives CCl4 to induce liver damage.
-
Test Compound Group(s): Receive CCl4 and the test compound (e.g., P. tuberosa extract) at various doses.
-
Standard of Care Group: Receives CCl4 and the standard drug (e.g., silymarin).
4. Assessment of Hepatoprotection:
-
Biochemical Analysis: Blood samples are collected to measure serum levels of liver enzymes such as alanine aminotransferase (ALT/ALAT) and aspartate aminotransferase (AST/ASAT), as well as bilirubin.[3][4]
-
Oxidative Stress Markers: Liver tissue homogenates are analyzed for markers of oxidative stress, including glutathione (GSH) levels and malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Histopathological Examination: Liver tissues are collected, fixed in formalin, processed, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of liver damage, such as necrosis, inflammation, and fibrosis.
Mandatory Visualizations
Signaling Pathway of CCl4-Induced Hepatotoxicity
Caption: CCl4 metabolism leads to free radical formation and subsequent liver injury.
Experimental Workflow for In Vivo Hepatoprotective Study
Caption: Workflow for evaluating hepatoprotective agents in an in vivo model.
Logical Relationship of Hepatoprotective Mechanisms
Caption: Key mechanisms contributing to hepatoprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
Safety Operating Guide
Navigating the Disposal of (+)-Hydroxytuberosone: A Guide to Safe and Compliant Practices
The following procedures are based on general principles of chemical waste management and information from safety data sheets for analogous compounds. It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific requirements and guidance.[1][2]
Hazard and Disposal Summary
Due to the lack of specific data for (+)-Hydroxytuberosone, it should be handled as a hazardous substance.[3][4] The following table summarizes key hazard considerations and disposal recommendations, drawing parallels from safety data for other potentially hazardous compounds.
| Hazard Consideration | Disposal Recommendation | Rationale & Analogy |
| Toxicity | Treat as toxic and handle with appropriate personal protective equipment (PPE). | Compounds with complex biological activity may pose unforeseen health risks. Analogy drawn from general handling procedures for research chemicals and hazardous drugs.[5][6] |
| Reproductive Hazard | May damage fertility or the unborn child.[7] | Similar warnings are present for other complex organic molecules used in drug development. |
| Environmental Hazard | Avoid release into the environment; may be toxic to aquatic life with long-lasting effects. | Many pharmaceutical compounds can have detrimental effects on ecosystems.[3] |
| Solid Waste | Collect in a dedicated, labeled hazardous waste container. | Standard procedure for all solid chemical waste to prevent environmental contamination and accidental exposure.[1] |
| Liquid Waste | Collect in a dedicated, labeled hazardous waste container for liquids. Do not dispose of down the drain.[1][2] | Prevents contamination of water systems and ensures compliance with regulations.[2] |
| Contaminated Materials | Dispose of as hazardous waste (e.g., gloves, weighing paper, pipette tips).[1][5] | Any material that has come into contact with the substance should be considered contaminated and disposed of accordingly.[1][8] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal.
Solid Waste:
-
Collection: Place all solid this compound waste, including unused reagent and contaminated materials like weighing paper, gloves, and pipette tips, into a dedicated hazardous waste container.[1]
-
Container: The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.[1]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.[1]
Liquid Waste:
-
Collection: Collect all solutions containing this compound, such as reaction mixtures and rinsing solvents, in a separate, clearly labeled hazardous waste container for liquid chemical waste.[1]
-
No Drain Disposal: Never dispose of this compound waste down the drain.[1][2]
-
Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals.[1]
Storage of Waste
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat and incompatible materials.[1]
Professional Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. utmb.edu [utmb.edu]
- 3. epa.gov [epa.gov]
- 4. An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. osha.gov [osha.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ph.health.mil [ph.health.mil]
Personal protective equipment for handling (+)-Hydroxytuberosone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Hydroxytuberosone. The following procedures are based on best practices for handling potent compounds with potential health hazards, derived from safety data sheets of structurally similar molecules.
Hazard Summary and Personal Protective Equipment
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure. May cause skin and eye irritation.[1][2][3] | Respiratory Protection: NIOSH/MSHA approved respirator if dust is generated.[4] Eye Protection: Safety glasses with side shields or goggles.[4] Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[5][6] Skin and Body Protection: Laboratory coat, long-sleeved gown, and disposable coveralls as needed to prevent skin contact.[7][8] |
| Physical Hazards | Solid powder that can form dust clouds, which may be irritating to the respiratory tract.[2] | Use in a well-ventilated area or with local exhaust ventilation.[2][9] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[1] | Prevent release to the environment.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential to ensure the safety of laboratory personnel and the environment.
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.[9]
Personal Hygiene:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[7]
-
Remove contaminated clothing and PPE immediately and launder separately or dispose of as hazardous waste.
Spill Management:
-
In case of a spill, evacuate the area and prevent the spread of dust.
-
Wear appropriate PPE, including respiratory protection, and clean the spill using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum).
-
Collect all spill cleanup materials in a sealed container for proper disposal.
Storage:
-
Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[2][10]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[10]
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[1]
-
Do not dispose of down the drain or in the regular trash.[10]
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. peptide.com [peptide.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. osha.gov [osha.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
